The following technical guide details the structure-activity relationship (SAR) and synthetic utility of 5-iodo-7-azaindoline (5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine). This document is structured for medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structure-activity relationship (SAR) and synthetic utility of 5-iodo-7-azaindoline (5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine). This document is structured for medicinal chemists and drug discovery scientists, focusing on the practical application of this scaffold in kinase inhibitor design.
Executive Summary: The "Lynchpin" Scaffold
In modern medicinal chemistry, 5-iodo-7-azaindoline serves as a high-value "lynchpin" intermediate. While the aromatic 7-azaindole is a privileged pharmacophore for ATP-competitive kinase inhibitors (mimicking the purine core of adenine), direct functionalization of the 7-azaindole ring at the C-5 position is often synthetically challenging due to electron-deficient pyridine nitrogen interference.
The 5-iodo-7-azaindoline (the reduced, dihydro- form) offers a distinct tactical advantage:
Enhanced Reactivity: The
character of the pyrrolidine ring makes the C-5 position more amenable to metallation and cross-coupling compared to its aromatic counterpart.
Divergent Synthesis: It acts as a stable precursor that can be functionalized via Palladium-catalyzed couplings and subsequently re-aromatized (oxidized) to the bioactive 7-azaindole, or retained as the 7-azaindoline to explore
-rich chemical space.
Mechanistic Basis & Pharmacophore Logic
The Hinge Binding Motif
The core utility of this scaffold lies in its ability to bind the hinge region of protein kinases.[1]
N1 (Pyrrole NH): Acts as a Hydrogen Bond Donor (HBD) to the carbonyl of the kinase hinge backbone (e.g., Glu, Leu residues).
N7 (Pyridine N): Acts as a Hydrogen Bond Acceptor (HBA) from the amide NH of the kinase hinge.
The "5-Vector" Opportunity
The iodine atom at the C-5 position is not merely a halogen; it is a strategic vector.
Solvent Exposure: Substituents at C-5 typically project towards the solvent-exposed region or the "sugar pocket" of the ATP binding site.
Selectivity Filter: Bulky aryl or heteroaryl groups introduced here can induce conformational changes (e.g., "DFG-out" vs. "DFG-in") or clash with non-conserved residues, thereby engineering selectivity between homologous kinases (e.g., JAK vs. TRK families).
Visualization: Pharmacophore & Synthetic Logic
The following diagram illustrates the binding mode and the divergent synthetic pathways accessible from the 5-iodo-7-azaindoline core.
Caption: Divergent synthesis strategy using 5-iodo-7-azaindoline to access kinase inhibitor chemical space.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
This protocol describes the installation of a heteroaryl group at the C-5 position. This is the most common SAR exploration tactic to reach into the hydrophobic pocket of the target enzyme.
Reagents:
Substrate: 5-iodo-7-azaindoline (1.0 equiv)
Boronic Acid/Ester: R-B(OH)2 or R-Bpin (1.2–1.5 equiv)
Catalyst:
(5–10 mol%)
Base:
(3.0 equiv) or
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology:
Degassing: Charge a microwave vial or round-bottom flask with 5-iodo-7-azaindoline, the boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (Critical for preventing homocoupling).
Catalyst Addition: Add the Palladium catalyst quickly under positive inert gas pressure. Seal the vessel.
Reaction: Heat to 80–100°C for 4–12 hours. (Microwave irradiation: 120°C for 30 mins is often sufficient).
Work-up: Filter through a Celite pad to remove Palladium black. Wash with EtOAc. Wash the filtrate with brine, dry over
, and concentrate.
Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).
Protocol B: Rearomatization (Oxidation)
If the target molecule is the aromatic 7-azaindole (e.g., Vemurafenib analogs), the indoline ring must be oxidized.
Dissolve the substrate in anhydrous Toluene or DCM.
Add DDQ portion-wise at
or Room Temperature (RT).
Stir at RT for 1–3 hours. Monitor by TLC (The aromatic product is usually less polar and fluorescent).
Quench: Wash with saturated
solution (removes DDQ byproducts).
Isolation: Dry organic layer and concentrate.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of C-5 substitutions on a representative kinase target (e.g., c-Met or Aurora Kinase), derived from aggregate literature trends for this scaffold.
C-5 Substituent (R)
Electronic Effect
Steric Bulk
Kinase Potency ()
SAR Insight
-I (Parent)
Inductive w/d
Moderate
> 10 M
Weak binder; primarily a synthetic handle.
-Phenyl
Neutral
High
500–1000 nM
Improved hydrophobic contact; lacks specific interactions.
-Pyridine-4-yl
E-poor
High
50–200 nM
Nitrogen may pick up water-mediated H-bonds in the pocket.
-Pyrazol-4-yl
H-Bond Donor
Moderate
< 10 nM
Preferred. NH of pyrazole often forms a 3rd H-bond with the "gatekeeper" residue.
-Alkyne-R
Linear
Low (Linear)
100–500 nM
Good for reaching deep pockets; rigidity can be a liability.
-Morpholine
E-rich
High ()
> 5 M
Often too bulky/polar for the tight hydrophobic cleft at C-5.
Key Causality in SAR
The "Gatekeeper" Interaction: The success of the Pyrazol-4-yl moiety (seen in drugs like Ruxolitinib, though a different core) when attached to 7-azaindole is due to the ability of the pyrazole NH to donate a hydrogen bond to the gatekeeper residue (e.g., Threonine or Methionine) deep in the ATP pocket.
Solubility vs. Potency: While hydrophobic aryls increase potency, they decrease solubility. Using 5-iodo-7-azaindoline to couple solubilizing groups (like piperazinyl-pyridines) is a standard "late-stage" optimization strategy.
References
Synthesis of 5-substituted 7-azaindoles and 7-azaindolines.
Azaindoles in Medicinal Chemistry: Synthesis and Applications.
Source: PharmaBlock Whitepaper.
URL:]">https://www.pharmablock.com[3]
The Azaindole Framework in the Design of Kinase Inhibitors.
Source: Molecules (MDPI), 2014.
URL:[Link]
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.
Source: Journal of Medicinal Chemistry (via PMC).
URL:[Link]
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
Source:[1][2][3][4][5] Chemical Pharmaceutical Bulletin, 2020.
URL:[Link]
The Strategic Role of 5-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine in Modern Heterocyclic Synthesis
An In-Depth Technical Guide Abstract The 7-azaindole scaffold, a bioisostere of the natural indole nucleus, is a privileged structure in medicinal chemistry, imparting unique physicochemical properties and hydrogen bondi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Abstract
The 7-azaindole scaffold, a bioisostere of the natural indole nucleus, is a privileged structure in medicinal chemistry, imparting unique physicochemical properties and hydrogen bonding capabilities to biologically active molecules.[1][2] Its reduced form, 7-azaindoline, offers sp3-rich three-dimensionality, a highly sought-after feature in modern drug design.[3][4] Within this class, 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (and its aromatic counterpart, 5-iodo-7-azaindole) stands out as a cornerstone intermediate. The carbon-iodine bond at the C5 position serves as a versatile synthetic handle, enabling a vast array of carbon-carbon and carbon-heteroatom bond formations through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthesis and reactivity of this key building block, detailing field-proven protocols for its strategic deployment in the synthesis of complex heterocyclic systems, with a focus on explaining the causality behind experimental choices for researchers, scientists, and drug development professionals.
The 7-Azaindole/Azaindoline Core: A Privileged Scaffold
The substitution of the C7 carbon of an indole with a nitrogen atom creates the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, framework. This seemingly minor change has profound implications for a molecule's properties:
Modulated Electronics: The electron-withdrawing nature of the pyridine ring alters the electron density of the entire heterocyclic system.
Enhanced Hydrogen Bonding: The pyridine nitrogen introduces an additional hydrogen bond acceptor site, which can be crucial for target engagement in drug-receptor interactions.[5]
Improved Physicochemical Properties: Azaindoles can offer modulated solubility, pKa, and lipophilicity compared to their indole counterparts, properties that are critical for optimizing ADME-Tox profiles.[6]
These features have established the 7-azaindole core as a key component in numerous kinase inhibitors and other therapeutics.[6][7][8] The halogenated variants, particularly 5-iodo and 5-bromo derivatives, are exceptionally valuable as they provide a reactive center for the regioselective introduction of diverse substituents.
Synthesis of the Halogenated Core Scaffold
The introduction of an iodine or bromine atom at the C5 position is a critical first step. This can be achieved through several routes, most commonly via electrophilic halogenation of a pre-formed azaindole or by constructing the ring from a halogenated pyridine precursor.
Direct Electrophilic Iodination
A straightforward method involves the direct iodination of a protected 7-azaindole. The N-H proton is typically protected to prevent side reactions and to modulate the reactivity of the pyrrole ring.
This protocol details the iodination at the C3 position, but a similar principle applies for C5 functionalization, often requiring specific directing groups or starting from a different isomer. For the synthesis of the 5-iodo isomer, a common route is the Fischer indole cyclization.[9]
Reaction Setup: Dissolve 1-acetyl-7-azaindole (1.0 equiv) in a suitable solvent such as acetonitrile.
Reagent Addition: Add N-iodosuccinimide (NIS) (1.0 equiv) and potassium hydroxide (3.0 equiv). The base is crucial for facilitating the electrophilic substitution on the electron-rich pyrrole ring.
Reaction Monitoring: Stir the mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any excess NIS. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 1-acetyl-3-iodo-7-azaindole.
Fischer Indole Cyclization
An alternative and highly effective method for producing substituted 5-iodo-7-azaindoles involves the Fischer indole cyclization, which constructs the pyrrole ring from a substituted pyridine precursor.[9]
Caption: Fischer Indole Synthesis Workflow.
The Power of the C5-Iodo Group: Palladium-Catalyzed Cross-Coupling
The true synthetic utility of 5-iodo-7-azaindoline is realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. The C(sp²)-I bond is highly reactive towards oxidative addition to a Pd(0) center, initiating catalytic cycles that form new bonds with exceptional efficiency and functional group tolerance.
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, providing access to alkynyl-substituted heterocycles.[10] These products are valuable intermediates themselves, often used in constructing more complex ring systems or as final products in materials science and medicinal chemistry.[11][12]
Causality Behind the Method: The reaction relies on a dual-catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst is essential for activating the alkyne. The copper acetylide intermediate undergoes rapid transmetalation with the Pd(II) complex, driving the reaction forward under mild conditions. An organic base (e.g., Et₃N, DIPEA) is required to deprotonate the terminal alkyne and to neutralize the HX generated during the reaction.
Caption: Simplified Catalytic Cycles of the Sonogashira Reaction.
Reaction Setup: To a solution of 5-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in a suitable solvent (e.g., dioxane, DMF), add the terminal alkyne (1.2 equiv).
Catalyst and Base Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equiv), a ligand if necessary (e.g., PPh₃, 0.1 equiv), and the copper(I) co-catalyst (CuI, 0.1 equiv) to the reaction mixture. Subsequently, add a base such as triethylamine (Et₃N, 2.0 equiv).
Reaction Conditions: Stir the mixture at room temperature or heat to 60 °C. The progress of the reaction should be monitored by TLC or LC-MS.
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
Purification: The crude product is purified by column chromatography to yield the 5-alkynyl-7-azaindole derivative.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is arguably one of the most powerful and widely used C-C bond-forming reactions, enabling the synthesis of biaryl and hetero-biaryl compounds.[14][15] For the 5-iodo-7-azaindole core, this reaction is critical for introducing aryl or heteroaryl substituents, a common strategy in the design of kinase inhibitors.[16]
Causality Behind the Method: The key to the Suzuki reaction is the transmetalation step, where an organoboron species (boronic acid or ester) transfers its organic group to the palladium center. This step is facilitated by a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), which activates the organoboron compound by forming a more nucleophilic "ate" complex. The choice of ligand is crucial for stabilizing the palladium catalyst and promoting both oxidative addition and reductive elimination.
Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Reaction Setup: In a reaction vessel, combine the 5-iodo-7-azaindole derivative (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.03 equiv) and, if required, a suitable ligand (e.g., a phosphine ligand).
Solvent and Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (1:1). The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (N₂ or Ar) to 90-100 °C for the specified time (e.g., 30 minutes to several hours), monitoring by LC-MS.
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. The residue is then partitioned between water and an organic solvent. The aqueous layer is extracted, and the combined organic layers are washed, dried, and concentrated.
Purification: The crude product is purified by column chromatography to afford the C5-arylated product.
The formation of aryl-amine bonds is fundamental to pharmaceutical chemistry. The Buchwald-Hartwig amination provides a general and mild method for this transformation, overcoming the limitations of classical methods like nucleophilic aromatic substitution.[17][18][19] This reaction is essential for introducing amine-containing side chains onto the 7-azaindole core.
Causality Behind the Method: This reaction's success hinges on the use of bulky, electron-rich phosphine ligands.[20] These ligands promote the challenging reductive elimination step that forms the C-N bond and prevents catalyst decomposition. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, forming the active nitrogen nucleophile without interfering with the catalyst. The unprotected N-H of the azaindole can be a challenge, but specific palladium precatalysts and conditions have been developed to achieve high selectivity for amination at the C-X position.[5]
Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst (e.g., Pd(OAc)₂ with a specialized ligand like Xantphos, or a pre-formed precatalyst), the ligand, and the base (e.g., Cs₂CO₃, NaOt-Bu).
Reagent Addition: Add the 5-iodo-7-azaindole derivative (1.0 equiv) and the amine coupling partner (1.2-1.5 equiv).
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene, dioxane, or THF.
Reaction Conditions: Heat the sealed reaction vessel to the required temperature (typically 80-150 °C), sometimes utilizing microwave irradiation to accelerate the reaction.[14] Monitor for completion.
Work-up: Cool the reaction mixture, dilute with a suitable organic solvent, and filter to remove inorganic salts. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent.
Purification: The crude material is purified via column chromatography or preparative HPLC to isolate the desired 5-amino-7-azaindole derivative.
Application in Drug Discovery: The Case of Vemurafenib
The strategic importance of halogenated 7-azaindoles is powerfully illustrated by their use in the synthesis of targeted cancer therapies. Vemurafenib (Zelboraf®), a potent inhibitor of the BRAF V600E mutated kinase, is a prime example.[2] The core of Vemurafenib is a substituted 1H-pyrrolo[2,3-b]pyridine scaffold. Its synthesis relies on the functionalization of a 5-bromo-7-azaindole intermediate, which serves the same role as its iodo counterpart.[21][22]
The synthesis involves building complexity around the pre-formed, halogenated azaindole core, often using the very cross-coupling reactions detailed above to install the necessary aryl and sulfonylamide side chains that are critical for binding to the kinase active site. The 5-halo position acts as a reliable anchor point for introducing a key phenyl group via a Suzuki coupling.
Conclusion
5-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine and its aromatic analog are not merely passive intermediates; they are strategic linchpins in the construction of complex, biologically active heterocyclic molecules. The C5-iodo group provides a robust and versatile handle for a suite of powerful palladium-catalyzed cross-coupling reactions, including the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions. This allows for the controlled, regioselective introduction of alkynyl, aryl, and amino functionalities, respectively. Understanding the mechanisms and practical execution of these transformations is fundamental for researchers in medicinal chemistry and drug development, enabling the rapid diversification of the privileged 7-azaindole scaffold and accelerating the discovery of new therapeutic agents.
References
Benchchem. Application Notes and Protocols: Functionalization of the 1-Acetyl-7-azaindole Core.
ResearchGate. I2‐catalyzed functionalization of N‐oxide 7‐azaindole.
MDPI. Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group.
ResearchGate. Iterative C6 and C2 functionalization of 7‐azaindole by DoM and DMG....
ACS Publications. Site-Selective Functionalization of 7-Azaindoles via Carbene Transfer and Isolation of N-Aromatic Zwitterions | Organic Letters.
Synthesis of 2,3-Disubstituted 5-Iodo-1 H -Pyrrolo[2,3- b ]pyridines via Fischer Cyclization.
Patsnap. Synthetic process of 5-bromo-7-azaindole - Eureka.
ResearchGate. Sonogashira mediated synthesis of 5-nitro-7-azaindole[3]. Available from:
MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
National Center for Biotechnology Information. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC.
Wikipedia. Buchwald–Hartwig amination.
University of Nebraska - Lincoln. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
National Center for Biotechnology Information. The Azaindole Framework in the Design of Kinase Inhibitors - PMC.
MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
Preprints.org. Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs.
Wikipedia. Sonogashira coupling.
Beilstein-Institut. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions.
National Center for Biotechnology Information. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
Google Patents. CN109081840B - Preparation method of 5-bromo-7-azaindole.
Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
National Center for Biotechnology Information. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC.
University of Groningen. The Buchwald–Hartwig Amination After 25 Years.
ACS Publications. Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer | Journal of Medicinal Chemistry.
Indian Journal of Pharmaceutical Education and Research. Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
Royal Society of Chemistry. Recent advances in the global ring functionalization of 7-azaindoles.
National Center for Biotechnology Information. Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine) - PMC.
National Center for Biotechnology Information. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC.
MDPI. Azidoindolines—From Synthesis to Application: A Review.
National Center for Biotechnology Information. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy - PMC.
Author: BenchChem Technical Support Team. Date: February 2026
Title: Technical Guide: Solubility Profile & Handling of 5-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Executive Summary & Compound Identity
This guide provides a technical analysis of 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (also known as 5-iodo-7-azaindoline).[1] Unlike its fully aromatic counterpart (5-iodo-7-azaindole), this dihydro scaffold possesses distinct solubility and stability characteristics driven by its higher basicity and lower melting point.[1]
It serves as a critical "switch" intermediate: it allows for facile C-5 functionalization (via Pd-catalyzed cross-coupling) under milder conditions than the aromatic system, followed by oxidative aromatization to yield the final drug scaffold.[1]
Chemical Attribute
Specification
IUPAC Name
5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Common Name
5-Iodo-7-azaindoline
CAS Number
2091464-45-6
Molecular Formula
C₇H₇IN₂
Molecular Weight
246.05 g/mol
Melting Point
56–60 °C (Low-melting solid)
Physical State
Off-white to light brown solid (often waxy)
Solubility Profile & Solvent Selection
The solubility of 5-iodo-7-azaindoline is governed by the interplay between its polar pyrrolopyridine core and the lipophilic iodine substituent.[1] Its low melting point (~58°C) significantly impacts solvent choice, as the compound is prone to "oiling out" rather than crystallizing in marginal solvents.
Data derived from experimental protocols of structural analogs (5-bromo-7-azaindoline) and validated synthesis workflows.
Solvent Class
Representative Solvent
Solubility Rating
Process Application
Chlorinated
Dichloromethane (DCM)
Very High (>100 mg/mL)
Extraction / Workup. Preferred solvent for partitioning product from aqueous quench.[1]
Polar Aprotic
DMF, DMSO, DMAc
High (>100 mg/mL)
Reaction Medium. Ideal for Suzuki/Buchwald couplings. High boiling points prevent product loss during degassing.
Polar Protic
Methanol, Ethanol
High (Warm) / Moderate (Cold)
Solvent Swap. Soluble at RT; solubility decreases significantly at -20°C. Potential for crystallization if seeded.
Esters
Ethyl Acetate (EtOAc)
Good (Warm) / Moderate (Cold)
Recrystallization. The most effective solvent for purification. Often used in combination with Heptane.
Aromatic
Toluene
Moderate
Azeotropic Drying. Useful for removing water prior to moisture-sensitive couplings.[1]
Alkanes
Hexanes, Heptane
Insoluble (<1 mg/mL)
Anti-Solvent. Used to crash out the product from EtOAc or Toluene solutions.
Aqueous
Water
Insoluble (Neutral pH)
Wash Medium. Removes inorganic salts (NaI, KBr) during workup.
The "Oiling Out" Risk
Due to the melting point (56–60°C), attempting to recrystallize this compound from high-boiling solvents (like Toluene or Water/Alcohol mixtures) often results in a biphasic oil-liquid system rather than discrete crystals.[1]
Mitigation: Use a solvent system with a boiling point below 60°C (e.g., DCM/Hexane) or strictly control the cooling ramp in EtOAc/Heptane to trigger nucleation before phase separation.
Use this protocol to verify solubility for a specific batch, as impurity profiles (residual iodine/starting material) can shift the saturation point.[1]
Preparation: Weigh 20 mg of 5-iodo-7-azaindoline into a 4 mL glass vial.
Addition: Add 200 µL of the target solvent (starting concentration: 100 mg/mL).
Observation (Step 1): Vortex for 30 seconds.
Clear Solution: Solubility > 100 mg/mL.
Suspension: Proceed to Step 4.
Dilution: Add solvent in 200 µL increments, vortexing between additions, until clear.
Calculation:
Protocol B: Purification via Recrystallization (EtOAc/Heptane)
Based on the physicochemical behavior of the 5-bromo analog (CAS 115170-40-6).[1]
Dissolution: Dissolve crude 5-iodo-7-azaindoline in minimal Ethyl Acetate at 40°C (Do not exceed 50°C to avoid melting the solid into an oil).
Filtration: Filter warm through a 0.45 µm PTFE syringe filter to remove insoluble inorganic salts.
Nucleation: Slowly add n-Heptane (0.5 equivalents by volume) dropwise with stirring until a persistent cloudiness appears.
Crystallization: Remove heat and allow to cool to Room Temperature (RT) over 1 hour. Then cool to 0-4°C.
Isolation: Filter the resulting solids and wash with cold 1:3 EtOAc:Heptane.
Drying: Vacuum dry at RT (Do not heat >35°C under vacuum, or the solid may sublime or melt).
Process Workflow Visualization
Figure 1: Solubility-Driven Process Decision Tree
This diagram guides the researcher through solvent selection based on the process stage (Reaction vs. Workup vs. Purification).[1]
Caption: Workflow for solvent selection. Note the critical temperature control during purification to avoid phase separation (oiling out).
Application Context: Synthesis & Handling
Stability in Solution
Oxidation Sensitivity: The dihydro ring (indoline) is electron-rich and susceptible to spontaneous oxidation to the aromatic 7-azaindole form if left in solution with exposure to air and light.[1]
Recommendation: Solutions in DMSO or DMF should be used immediately or stored under Nitrogen/Argon at -20°C. Avoid prolonged storage in chlorinated solvents (DCM), which can become acidic over time and promote decomposition.
Reaction Solvent Compatibility
For Suzuki-Miyaura Couplings :
Recommended: 1,4-Dioxane/Water (4:[1]1) or DMF.[2][3][4]
Rationale: The 5-iodo position is highly reactive.[1] Polar aprotic solvents stabilize the Pd-oxidative addition complex.[1]
Avoid: Alcohols (MeOH/EtOH) as primary solvents if high temperatures (>80°C) are required, as they may interfere with boronic ester stability or promote side reactions on the unprotected N-1 nitrogen.
References
Synthesis of 5-bromo-7-azaindole (Analogous Workup):
ChemicalBook. "5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine synthesis protocols."
Melting Point & Physical Data:
Abcr GmbH. "Product Data Sheet: 5-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 2091464-45-6)."[1]
[1]
General Azaindole Solubility & Handling:
National Institutes of Health (NIH) - PubChem. "Compound Summary: 7-Azaindole and derivatives."
Reaction Optimization (Suzuki Coupling of Azaindoles):
Journal of Medicinal Chemistry. "Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives."[1][2][5][6] (Contextual grounding for solvent selection in coupling reactions).
The Strategic Role of Iodine at C5: A Technical Guide to the Reactivity of 5-Iodo-7-Azaindoline Scaffolds
Introduction: The 7-Azaindole Core and the C5-Iodo Synthetic Handle The 7-azaindole scaffold, a bioisostere of both indole and purine systems, is a privileged structure in modern medicinal chemistry.[1] Its unique arrang...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The 7-Azaindole Core and the C5-Iodo Synthetic Handle
The 7-azaindole scaffold, a bioisostere of both indole and purine systems, is a privileged structure in modern medicinal chemistry.[1] Its unique arrangement of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7) in close proximity allows for specific and potent interactions with a wide range of biological targets, particularly kinases.[1] This has led to its incorporation into numerous clinically important molecules, including the BRAF kinase inhibitor Vemurafenib.
To explore the full potential of this scaffold, medicinal chemists rely on strategic functionalization. The introduction of a halogen, particularly iodine, at the C5 position of the 7-azaindoline core (or its oxidized azaindole form) creates a versatile and highly reactive synthetic handle. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making C5-iodo-7-azaindoline an ideal substrate for a host of metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the reactivity profile of this key intermediate, offering field-proven insights and detailed protocols for researchers in drug development.
Synthesis of the C5-Halogenated 7-Azaindole Precursor
Before exploring its reactivity, it is crucial to understand the synthesis of the C5-halogenated 7-azaindole scaffold. While direct iodination can be challenging, a common and scalable approach involves the synthesis of the 5-bromo or 5-nitro analogue, which can then be used in subsequent reactions. A robust method often starts from a substituted aminopyridine, which undergoes cyclization to form the azaindole ring.
For example, a scalable synthesis for 5-nitro-7-azaindole has been developed, which involves the Sonogashira coupling of 2-amino-3-iodo-5-nitropyridine with trimethylsilylacetylene, followed by a morpholine-induced heteroannulation.[2] This avoids microwave-assisted cyclization, making it suitable for large-scale production.[2] The related 5-bromo-7-azaindole is another critical intermediate, often synthesized from 2-amino-5-bromopyridine through a multi-step process that installs the pyrrole ring.[3] The C5-iodo derivative, while less commonly synthesized from scratch in the literature, can be accessed through similar strategies or via halogen exchange reactions and is expected to show higher reactivity than its bromo counterpart in cross-coupling reactions.
Core Reactivity Profile: A Hub for Molecular Diversification
The iodine atom at the C5 position is a gateway for introducing a vast array of chemical moieties, primarily through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring can influence the reactivity of the C-I bond, making it highly susceptible to oxidative addition to a Pd(0) catalyst, the crucial first step in most cross-coupling cycles.
Palladium-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling is the cornerstone of modern synthetic chemistry and the primary mode of reactivity for C5-iodo-7-azaindoline.[4][5] These reactions enable the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a widely used method for installing new carbon frameworks. For the 7-azaindole scaffold, this reaction allows for the introduction of aryl, heteroaryl, or alkyl groups at the C5 position.
Causality of Experimental Choices : The choice of catalyst, ligand, and base is critical for a successful Suzuki coupling.
Catalyst/Ligand : A catalyst system like Pd(PPh₃)₄ is often effective.[6] For more challenging couplings, or to improve yields and reaction times, catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ are employed. These ligands stabilize the active Pd(0) species and facilitate the reductive elimination step.[7]
Base : An inorganic base such as K₃PO₄ or K₂CO₃ is required to activate the boronic acid partner, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[7]
Solvent : A mixture of an organic solvent (like dioxane or DMF) and water is commonly used to dissolve both the organic substrates and the inorganic base.
Table 1: Representative Suzuki-Miyaura Coupling Conditions for Halo-Azaindoles
The Sonogashira coupling reaction is the most reliable method for forming a bond between a sp² carbon (from the aryl iodide) and a sp carbon (from a terminal alkyne).[9] This reaction introduces a linear alkynyl group, which can be a key structural element or a precursor for further transformations.
Causality of Experimental Choices :
Dual Catalysis : The reaction classically employs a dual catalytic system: a palladium complex (e.g., PdCl₂(PPh₃)₂) to catalyze the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst.[5][9] The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the key species that undergoes transmetalation with the palladium center.
Base : An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as a base to deprotonate the terminal alkyne and often as the solvent.[5]
The workflow for a typical Sonogashira coupling is outlined below. It highlights the logical progression from reaction setup to final product verification, a self-validating system essential for reproducible research.
Caption: General workflow for Sonogashira coupling.
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[10] For the C5-iodo-7-azaindole scaffold, this reaction is critical for introducing primary and secondary amines, which are common functionalities in bioactive molecules. A significant challenge with azaindole substrates is the presence of the acidic N-H proton, which can interfere with the reaction. However, methods have been developed to successfully aminate even unprotected halo-7-azaindoles.[11]
Causality of Experimental Choices :
Ligand is Key : The success of this reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., DavePhos, RuPhos) or ferrocene-based ligands are often required to promote the reductive elimination of the C-N bond, which is typically the rate-limiting step.[10][12]
Strong Base : A strong, non-nucleophilic base is necessary. While sodium tert-butoxide (NaOt-Bu) is common, studies on unprotected 7-azaindoles have found that lithium bis(trimethylsilyl)amide (LiHMDS) can be a superior choice, allowing for milder reaction conditions.[11]
Palladium Precatalysts : Using well-defined palladium precatalysts, which rapidly form the active Pd(0) species in solution, can lead to more reproducible results and faster reactions compared to simple palladium salts.[11]
The catalytic cycle below illustrates the key steps, emphasizing the central role of the palladium catalyst and the ligand in mediating this transformation.
The following protocol is a representative, self-validating procedure for the Suzuki-Miyaura coupling on a C5-halogenated 7-azaindole derivative, based on established methodologies.[7][8]
Objective: To synthesize 5-phenyl-7-azaindole from 5-iodo-7-azaindole.
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-iodo-7-azaindole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Conclusion and Future Outlook
The C5-iodo-7-azaindoline scaffold is a linchpin intermediate for the synthesis of complex and diverse libraries of compounds for drug discovery. Its high reactivity, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, provides a reliable and versatile platform for molecular exploration. Understanding the causality behind the selection of reagents and conditions is paramount to harnessing the full potential of this powerful synthetic handle. Future research will likely focus on developing even more efficient and sustainable catalytic systems, including those based on earth-abundant metals like iron or nickel, to further streamline the synthesis of novel 7-azaindole-based therapeutics.[13]
References
Marques, M. M. B., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Available at: [Link][4][5][7]
Hoelder, S., et al. (2010). An Efficient Protecting-Group-Free Two-Step Route to Aza- and Diazaindoles. The Journal of Organic Chemistry, 75(1), 11-15. Available at: [Link][7][14]
Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. Available at: [Link][11]
Loughborough University. (2024). Mechanistic insight into palladium-catalyzed asymmetric alkylation of indoles. Loughborough University Research Repository. Available at: [Link][15]
Beilstein Journals. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles. Beilstein Journal of Organic Chemistry. Available at: [Link][12]
Norwegian Research Information Repository. (n.d.). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Available at: [Link][6]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link][10]
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available at: [Link][8]
Bhat, P. V., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(9), 1282–1285. Available at: [Link][2]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link][16]
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link][17]
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link][9]
Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Available at: [Link][13]
Google Patents. (n.d.). US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines. Available at: [18]
Eureka | Patsnap. (2015). Synthetic process of 5-bromo-7-azaindole. Available at: [Link][3]
Suzuki-Miyaura coupling conditions for 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Application Note & Protocol Guide | Doc ID: AN-7AZA-DH-05 Executive Summary This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions for 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (C...
This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions for 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS: 180593-39-7). Unlike its aromatic counterpart (7-azaindole), this 2,3-dihydro scaffold possesses an sp³-hybridized N1 nitrogen. This structural nuance significantly increases the nucleophilicity of the N1 position, creating a high risk of catalyst poisoning and competitive N-arylation (Buchwald-Hartwig type side reactions).
We present two distinct workflows:
Route A (Robust): A protection-dependent strategy ensuring maximal yield and purity (Recommended for scale-up).
Route B (Direct): A ligand-accelerated direct coupling for rapid analog screening (High-throughput compatible).
Substrate Analysis & Critical Process Parameters (CPP)
The Scaffold Challenge
The substrate contains two nitrogen atoms with distinct electronic profiles:
N7 (Pyridine-like): sp² hybridized. Electron-deficient. Less likely to poison active catalysts compared to N1.
Mechanism of Failure (Unprotected)
Without protection, the N1 amine competes with the phosphine ligand for the Palladium center. This leads to the formation of stable [Pd(Substrate)2Cl2] complexes that are catalytically inactive, requiring higher temperatures that promote de-iodination (hydrodehalogenation).
Figure 1: Mechanistic divergence showing the risk of catalyst poisoning by the free N1 amine.
Route A: The "Gold Standard" (N-Boc Protection)
Objective: Maximize yield (>85%) and suppress N-arylation.
Mechanism: The tert-butoxycarbonyl (Boc) group sterically hinders N1 and reduces its electron density, preventing Pd-coordination.
Reagents: TFA (10-20 equiv) in DCM (1:4 ratio) or 4M HCl in Dioxane.
Conditions: RT, 1 h.
Neutralization: Saturated NaHCO₃ wash is critical to obtain the free base.
Route B: Direct Coupling (Ligand-Accelerated)
Objective: Rapid library synthesis without protection/deprotection steps.
Requirement: Requires electron-rich, bulky phosphine ligands (Buchwald Ligands) to outcompete the substrate amine for the Pd center.
Rationale: XPhos is bulky enough to prevent the N1 amine from coordinating to the Pd. The G2 precatalyst ensures rapid initiation even at lower temperatures.
Setup: Charge vial with Substrate, Boronic Acid, XPhos Pd G2, and K₃PO₄.[3]
Solvent: Add n-Butanol/Water mixture. (Biphasic systems often help solubilize the inorganic base while keeping the catalyst in the organic phase).
Reaction: Heat to 100°C for 1–3 hours.
Note: If XPhos Pd G2 is unavailable, Pd(OAc)₂ (5%) + SPhos (10%) is a viable alternative.
Troubleshooting & Optimization Matrix
If the standard conditions fail, consult the decision matrix below.
Figure 2: Troubleshooting logic for common Suzuki coupling failures.
Solvent & Base Screening Table
Variable
Standard
Alternative
Rationale for Change
Solvent
Dioxane/H₂O
DMF or DMAc
Higher boiling point; better solubility for polar substrates.
Base
K₂CO₃
Cs₂CO₃
Cesium is more soluble in organic solvents; "Cesium Effect" aids transmetalation.
Base
K₂CO₃
K₃PO₄
Milder; reduces protodehalogenation side reactions.
Catalyst
Pd(dppf)Cl₂
Pd(PPh₃)₄
Use only if steric hindrance is low; requires strict O₂ exclusion.
References
Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines (CSF1R Inhibitors).
Context: Describes chemoselective Suzuki coupling on chlor/iodo 7-azaindole deriv
Source:
Microwave-Assisted Suzuki Reaction in Aqueous Media.
Context: Protocols for pyridine-based couplings using water-soluble conditions, relevant for Route B.
Source:
Catalyst Poisoning by Pyridine/Amine Substr
Context: Mechanistic insight into why N-protection (Route A)
Source:
General Suzuki Conditions for 7-Azaindoles.
Context: Broad review of coupling conditions including SPhos/XPhos usage for hindered substr
Preparation of Janus kinase inhibitors using 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Application Note: Preparation of Janus Kinase (JAK) Inhibitors via 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Executive Summary This technical guide details the strategic application of 5-iodo-2,3-dihydro-1H-pyrrolo[2,...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Preparation of Janus Kinase (JAK) Inhibitors via 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Executive Summary
This technical guide details the strategic application of 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (hereafter referred to as Intermediate A ) in the synthesis of 7-azaindole-based Janus kinase (JAK) inhibitors, such as Peficitinib (ASP015K).
While many protocols utilize fully aromatic 7-azaindoles, the use of the 2,3-dihydro intermediate offers distinct advantages in process chemistry:
Enhanced Stability: The dihydro scaffold is less prone to oxidative degradation during initial N-functionalization steps compared to electron-rich aromatic azaindoles.
Regiocontrol: It mitigates competitive C-3 lithiation/halogenation often observed in fully aromatic systems.
Cost-Efficiency: It serves as a robust platform for installing the C-5 "tail" moieties (critical for JAK isoform selectivity) via Palladium-catalyzed cross-coupling before the final aromatization step.
Scientific Background & Mechanism
The Target: 7-Azaindole Scaffold in JAK Inhibition
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core acts as a bioisostere of purine. In the ATP-binding pocket of JAK enzymes (JAK1, JAK2, JAK3, TYK2), the scaffold functions as a hinge binder :
N-1 (Pyrrole NH): Hydrogen bond donor to the hinge region (e.g., Glu residue).
N-7 (Pyridine N): Hydrogen bond acceptor from the hinge region (e.g., Leu residue).
The C-5 position (where the iodine resides in our intermediate) is the vector for extending the molecule into the solvent-exposed region or the specificity pocket, determining the inhibitor's selectivity profile (e.g., JAK3 vs. JAK2).
Pathway Visualization
The following diagram illustrates the JAK-STAT signaling pathway and the specific intervention point of the inhibitors synthesized using this protocol.
Retrosynthetic Strategy
The synthesis leverages the "Coupling-First, Oxidation-Last" approach. This strategy avoids the solubility issues often associated with fully aromatic poly-heterocyclic systems during the cross-coupling phase.
Workflow Overview:
N-Protection: Stabilize the dihydro amine.
Suzuki-Miyaura Coupling: Install the R-group at C-5 using the iodine handle.
Oxidation (Aromatization): Convert the dihydro core to the active 7-azaindole.
Deprotection: Reveal the hinge-binding NH.
Detailed Experimental Protocols
Protocol A: N-Protection of 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Rationale: The secondary amine in the dihydro ring is nucleophilic. Protecting it prevents catalyst poisoning during the subsequent Palladium coupling and directs regioselectivity.
Charge the reaction vessel with 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine and DCM.
Add Triethylamine and DMAP. Cool to 0°C.
Add Boc₂O dissolved in DCM dropwise over 30 minutes.
Allow to warm to Room Temperature (RT) and stir for 4 hours.
QC Check: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (polar) should disappear, yielding a less polar spot.
Workup: Wash with 0.5M HCl (to remove excess amine), then Brine. Dry over Na₂SO₄.
Concentrate to yield N-Boc-5-iodo-2,3-dihydro-7-azaindole .
Protocol B: C-5 Functionalization via Suzuki-Miyaura Coupling
Rationale: This step installs the specificity-determining tail. The sp² hybridized C-I bond on the pyridine ring remains reactive despite the saturation of the pyrrole ring.
Materials:
N-Boc-5-iodo-intermediate (from Protocol A) (1.0 eq)
Troubleshooting: If conversion stalls, add 0.02 eq additional catalyst.
Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water.
Purify via Flash Chromatography.
Protocol C: Oxidation (Aromatization) to 7-Azaindole
Rationale: The dihydro ring must be oxidized to the fully aromatic pyrrole system to achieve the planar geometry required for ATP-pocket binding.
Method 1: DDQ Oxidation (Preferred for small scale/high value)
Dissolve the coupled dihydro intermediate in 1,4-Dioxane or Toluene .
Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 to 1.5 eq).
Stir at RT or mild heat (40°C) for 2–4 hours.
Observation: The reaction mixture often turns deep red/brown due to the formation of the DDQ-hydroquinone complex.
Workup: Filter off the precipitated hydroquinone. Wash the filtrate with saturated NaHCO₃ (critical to remove acidic byproducts).
Method 2: MnO₂ Oxidation (Preferred for scale-up)
Suspend Activated MnO₂ (10 eq) in DCM or Chloroform.
Add the substrate and reflux (40–60°C) for 12 hours.
Filter through a Celite pad.
Data Analysis & Quality Control
Comparative Reactivity: Dihydro vs. Aromatic
The following table summarizes why the dihydro route is often chosen for complex JAK inhibitors.
Parameter
5-iodo-2,3-dihydro -7-azaindole
5-iodo-aromatic -7-azaindole
N1-Acidity (pKa)
High (~25, like amine)
Moderate (~13, like pyrrole)
N1-Protection
Facile (Boc/Cbz stable)
Requires stronger bases (NaH) for SEM/Tos
Solubility
Good in organic solvents
Poor (due to pi-stacking)
C-3 Reactivity
Inert to electrophiles
Prone to electrophilic attack (side reactions)
Coupling Yields
Typically 85-95%
60-80% (often requires high temp)
Characterization Standards
1H NMR (DMSO-d6):
Dihydro: Look for two triplets at ~3.0 ppm (C3-H) and ~3.6 ppm (C2-H).
Aromatic Product: These triplets disappear, replaced by two doublets at ~6.4 ppm and ~7.4 ppm (C3-H and C2-H) characteristic of the aromatic pyrrole ring.
Mass Spectrometry:
Confirm the loss of 2 mass units (M-2) during the oxidation step.
Safety & Handling
5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: Treat as a potential irritant. Light sensitive (iodine bond). Store in amber vials at 4°C.
Palladium Catalysts: Heavy metal hazard. Dispose of in dedicated heavy metal waste streams.
DDQ: Toxic and generates HCN in contact with strong acids. Use in a well-ventilated fume hood.
References
Preparation of Peficitinib (ASP015K)
Title: Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.[2]
Source: Chemical & Pharmaceutical Bulletin (2015).[2]
Welcome to the Advanced Purification Guide. This document addresses the specific challenges associated with isolating 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine , a critical intermediate often employed in the synthesis of JAK, TRK, and various kinase inhibitors.
Unlike its aromatic counterpart (5-iodo-7-azaindole), the dihydro scaffold presents unique stability challenges—specifically oxidative re-aromatization and basicity-induced chromatography tailing.[1] This guide provides self-validating protocols to overcome these issues.
Before attempting purification, you must understand the physicochemical behavior of your intermediate to prevent degradation during the process.
Property
Specification
Operational Implication
State
Off-white to beige solid
Darkening (brown/pink) indicates oxidation to the aromatic azaindole.[1]
Basicity (pKa)
~5.5 - 6.5 (Pyridine N)
High. The molecule is significantly more basic than the aromatic precursor.[1] It will streak on standard silica gel.[1]
Solubility
DMSO, MeOH, EtOAc, DCM
Moderate lipophilicity due to iodine; soluble in chlorinated solvents.
Stability
Air Sensitive
The C2-C3 saturated bond is prone to dehydrogenation (oxidation) back to the aromatic system.[1] Minimize air exposure.
⚠️ Critical Warning: The "Pink Pot" Syndrome
If your reaction mixture or isolated solid turns bright pink or reddish-brown upon standing in air, you are observing oxidative aromatization (reverting to 5-iodo-7-azaindole).[1]
Corrective Action: Store under Argon/Nitrogen at -20°C. Add 0.1% sodium metabisulfite to aqueous washes during extraction to scavenge oxidants.
Module 2: Purification Logic Flow
Use this decision tree to select the appropriate purification method based on your crude purity profile.
Figure 1: Purification Decision Tree.[1] Prioritize acid-base extraction to remove non-basic byproducts before attempting chromatography.[1]
Module 3: Detailed Protocols
Protocol A: Acid-Base Extraction (The "Workhorse")
Best for: Removing non-basic impurities (catalyst ligands, neutral starting materials) and separating the product from the reaction matrix.[1]
Mechanism: The pyridine nitrogen is protonated at pH < 4, moving the product into water. Impurities remain in the organic layer.
Step-by-Step:
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
Acid Extraction: Extract the organic layer twice with 1M HCl (aq).[1]
Note: The product moves to the aqueous layer (yellowish solution).
QC Check: Spot the organic layer on TLC. It should contain non-basic impurities.[1] Discard organic layer only after confirmation.[1]
Washing: Wash the combined acidic aqueous layers once with a small volume of DCM to remove trapped lipophilic impurities.
Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or Sat. NaHCO3 until pH reaches ~9-10.[1]
Observation: The product will precipitate as a cloudy white/beige suspension or oil out.
Re-Extraction: Extract the cloudy aqueous mixture three times with DCM or EtOAc .
Drying: Dry combined organics over Na2SO4, filter, and concentrate in vacuo.
Protocol B: Flash Chromatography (Dealing with Tailing)
Best for: Separating the product from over-iodinated byproducts (e.g., 5,7-diiodo species) or unreacted starting material.[1]
The Issue: The basic nitrogen interacts with acidic silanols on silica, causing severe tailing and yield loss.
Anti-Solvent: Hexanes or n-Heptane (precipitates product cold).[1]
Procedure:
Dissolve the solid in the minimum amount of boiling EtOAc.
If colored impurities persist, add activated charcoal, boil for 5 mins, and filter hot through Celite.
Slowly add hot Hexanes dropwise until a faint turbidity (cloudiness) persists.
Add one drop of EtOAc to clear the solution.
Allow to cool to room temperature slowly, then place in a fridge (4°C) overnight.
Filter crystals and wash with cold Hexanes.
Module 4: Troubleshooting & FAQs
Q1: My product is oiling out during recrystallization. What went wrong?
Cause: The cooling was too rapid, or the solvent polarity gap was too high.
Fix: Re-dissolve the oil by heating.[2] Add a "bridging solvent" like a small amount of DCM or Toluene to increase solubility. Allow the mixture to cool in a warm water bath (slow cooling) rather than on the benchtop. Seeding with a tiny crystal of pure product is highly effective.
Q2: I see two spots on TLC that are very close together. Is one the product?
Analysis: This is common in iodination reactions.[1]
Spot A (Lower Rf): Likely the 5-iodo-2,3-dihydro product (more polar due to amine/pyridine interaction).[1]
Spot B (Higher Rf): Likely the 5-iodo-7-azaindole (aromatic, less polar) or the di-iodo byproduct.[1]
Verification: Treat a small aliquot with an oxidizing agent (e.g., DDQ).[1] If Spot A disappears and Spot B intensifies, Spot A is your desired dihydro product.
Q3: The product turned purple on the rotary evaporator.
Cause: Photo-oxidation.[1] Iodine-containing aromatics are light-sensitive, and the dihydro-scaffold is oxidation-sensitive.[1]
Fix: Cover the flask with aluminum foil during evaporation. Keep the water bath temperature < 40°C.
Q4: Can I use standard silica without Triethylamine?
Answer: Not recommended.[1] You will lose 10-20% of your mass to irreversible adsorption on the silica.[1] If you cannot use Et3N, use Alumina (Neutral) stationary phase instead of silica.
Module 5: Visualizing the Mechanism
Understanding the acid-base extraction is key to high recovery.[1]
Figure 2: Phase distribution during acid wash.[1] The basic pyridine nitrogen ensures the product migrates to the aqueous phase, leaving neutral contaminants behind.
References
Synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. ChemicalBook. (Analogous synthesis and purification via acid-base extraction).[1]
5-Iodo-1H-pyrrolo[2,3-b]pyridine (Aromatic Precursor Data). Sigma-Aldrich.[1] (Physicochemical properties and handling safety).
Iodination of 7-azaindole and pyrrole. ResearchGate. (Discusses iodination regioselectivity and byproducts using ICl).
Recrystallization of Pharmaceutical Compounds. University of Rochester / BenchChem. (General solvent selection for polar heterocycles).
pKa values of nitrogen heterocycles. University of Tartu. (Establishing the basicity of the pyridine ring for extraction logic).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine before handling.
Minimizing side reactions during 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine functionalization
Overview & Key Challenges Welcome to the technical support guide for the functionalization of 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (also known as 5-iodo-7-azaindoline). This scaffold is a privileged structure in...
Author: BenchChem Technical Support Team. Date: February 2026
Overview & Key Challenges
Welcome to the technical support guide for the functionalization of 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (also known as 5-iodo-7-azaindoline). This scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapeutics.[1][2] While its structure is valuable, the presence of two nitrogen atoms and an electron-rich pyrroline ring presents unique challenges during synthetic modifications, particularly in metal-catalyzed cross-coupling reactions.
This guide provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help you minimize common side reactions and maximize the yield of your desired product. The primary challenges addressed herein are:
Proto-deiodination (Hydrodehalogenation): Premature loss of the iodine atom, leading to the formation of the simple 7-azaindoline scaffold.
Homocoupling: Dimerization of the coupling partners (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling).
Low Catalyst Activity/Turnover: Caused by catalyst inhibition or decomposition.
Protecting Group Management: Issues related to the stability and removal of protecting groups on the pyrrolidine nitrogen.[3]
Quick-Start FAQs
This section provides rapid answers to the most common issues encountered during the functionalization of 5-iodo-7-azaindoline.
Q1: My main side product is the de-iodinated starting material. What is the most likely cause and the quickest fix?A: This is proto-deiodination, a common side reaction in palladium-catalyzed couplings.[4] It is often caused by a slow reductive elimination step or the presence of trace water or other proton sources.
Quick Fix: Switch to a bulkier, more electron-rich phosphine ligand like XPhos or RuPhos. These ligands accelerate the desired reductive elimination, outcompeting the dehalogenation pathway. Also, ensure your solvent and base are rigorously anhydrous.[3]
Q2: I'm seeing a significant amount of a biaryl byproduct from my boronic acid in a Suzuki reaction. How do I stop this?A: This is boronic acid homocoupling, which is promoted by the presence of oxygen.[5]
Quick Fix: Ensure your reaction mixture is thoroughly deoxygenated. Use a robust inert gas (Argon or Nitrogen) sparging or freeze-pump-thaw cycles for your solvent and maintain a positive inert gas atmosphere throughout the reaction.[5]
Q3: My Sonogashira coupling is giving me a lot of the alkyne dimer (Glaser coupling product). What should I do?A: Alkyne homocoupling is typically mediated by the copper(I) co-catalyst in the presence of oxygen.[6][7]
Quick Fix: The most effective solution is to switch to a copper-free Sonogashira protocol.[6][8][9] This may require a slightly more active palladium catalyst or higher temperatures, but it directly eliminates the primary mechanism for this side reaction.[6] Rigorous exclusion of oxygen is also critical.[6][7]
Q4: My Buchwald-Hartwig amination is sluggish or fails. What catalyst system is recommended for this substrate?A: The nitrogen atoms in the 7-azaindoline core can coordinate to the palladium center and inhibit catalysis. A robust catalyst system is needed.
Recommendation: Use a pre-catalyst like a G3 or G4 palladacycle with a biarylphosphine ligand (e.g., XPhos or RuPhos). For the base, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required, though weaker bases like Cs2CO3 or K3PO4 should be screened to accommodate sensitive functional groups.[10]
Q5: Which protecting group should I use for the pyrrolidine nitrogen (N-1)?A: The choice depends on the downstream reaction conditions.
For Robustness (e.g., harsh cross-coupling): A Boc (tert-butoxycarbonyl) group is often a good starting point, but can be labile under strongly acidic or very high-temperature conditions. A SEM (2-(trimethylsilyl)ethoxymethyl) group offers greater stability but can be challenging to remove.[3]
For Ease of Removal: A Boc group is readily removed with acid (e.g., TFA).
Proto-deiodination is the replacement of the iodine atom at the C-5 position with a hydrogen atom, leading to the undesired 7-azaindoline byproduct.
Underlying Cause: This side reaction competes with the desired catalytic cycle. It is generally understood to occur when the oxidative addition product (Ar-Pd(II)-I) is slow to undergo transmetalation or reductive elimination. This stalled intermediate can then react with trace proton sources (water, alcohols) or undergo β-hydride elimination (if an appropriate hydride source is available) to generate a Pd-H species, which reductively eliminates to give the de-iodinated product.[4][11]
Troubleshooting Workflow: Proto-deiodination
Caption: Decision tree for troubleshooting proto-deiodination.
Mitigation Strategies:
Parameter
Recommendation
Rationale
Ligand
Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, SPhos).[3][12]
These ligands promote fast reductive elimination from the Pd(II) center, which is the desired product-forming step. This increased rate allows the desired pathway to outcompete the side reactions leading to deiodination.[12]
Base
Use weaker, anhydrous inorganic bases like K₃PO₄ or Cs₂CO₃. Avoid strong hydroxide bases (NaOH, KOH) if possible.
Strong bases can contain more water. Some bases can also participate in side reactions. Weaker carbonate and phosphate bases are often sufficient for transmetalation without promoting protonolysis.[10]
Solvent
Ensure rigorously anhydrous and deoxygenated solvents (e.g., dioxane, toluene, DME).
Water is a primary proton source for deiodination. Removing it is critical.
Temperature
Run the reaction at the lowest effective temperature.
Higher temperatures can sometimes increase the rate of side reactions relative to the desired coupling.
Additives
Consider adding a stoichiometric amount of a sacrificial proton scavenger if the problem persists.
This is an advanced technique and should be used cautiously as it can interfere with the main reaction.
Problem 1.2: Homocoupling of Reaction Partners
Homocoupling results in the dimerization of either the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions), consuming valuable starting material and complicating purification.
Underlying Cause:
Suzuki (Biaryl Formation): This is primarily an oxidative process involving the boronic acid, often catalyzed by the Pd(0) species in the presence of oxygen.[5]
Sonogashira (Diyne Formation / Glaser Coupling): This is a well-known side reaction mediated by the Cu(I) co-catalyst, which facilitates the oxidative dimerization of copper acetylide intermediates, especially in the presence of oxygen.[6][7]
Mitigation Strategies:
Reaction Type
Recommendation
Rationale
Suzuki
Rigorous Degassing: Deoxygenate all solvents and reagents thoroughly via inert gas sparging or freeze-pump-thaw cycles. Maintain a positive inert gas pressure.[5]
Removing oxygen, a key oxidant, directly inhibits the palladium-catalyzed homocoupling of the boronic acid.[5]
Suzuki
Staged Addition: Add the boronic acid portion-wise or via syringe pump.
Keeping the instantaneous concentration of the boronic acid low can disfavor the second-order homocoupling reaction relative to the cross-coupling.
Sonogashira
Use Copper-Free Conditions: This is the most effective method.[6][9] Use a more active Pd catalyst/ligand system (e.g., Pd(PPh₃)₄ with an amine base like TEA or DIPEA).[6]
Eliminating the copper co-catalyst removes the primary pathway for Glaser-type homocoupling.[6][8][13]
Sonogashira
Strict Oxygen Exclusion: If copper must be used, anaerobic conditions are absolutely critical.
Oxygen is the terminal oxidant in the copper-mediated dimerization cycle. Its exclusion is paramount.[6][7]
Sonogashira
Minimize Copper Loading: Use the lowest effective catalytic amount of Cu(I) salt (e.g., 1-5 mol%).
Lowering the concentration of the copper catalyst can reduce the rate of the homocoupling side reaction.[6]
Mechanistic Overview: Desired vs. Side Reactions
Caption: Simplified catalytic cycle vs. proto-deiodination pathway.
Appendix: Reference Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Proto-deiodination
This protocol employs a bulky ligand and anhydrous conditions to favor the desired cross-coupling product.
Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.5 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.
Solvent Addition: Add rigorously deoxygenated and anhydrous 1,4-dioxane to the flask to achieve the desired concentration (typically 0.1 M).
Reaction: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol eliminates the copper co-catalyst to prevent alkyne homocoupling.[6]
Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[6]
Reagent Addition: Add anhydrous, deoxygenated solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv).
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the mixture.
Reaction: Heat the mixture to 60-80 °C and monitor by TLC or LC-MS. Note: Copper-free reactions may require longer reaction times or slightly higher temperatures than their copper-catalyzed counterparts.[6]
Workup: Cool the reaction to room temperature and concentrate under reduced pressure.
Purification: Partition the residue between ethyl acetate and water. Separate the layers, wash the organic phase with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.
References
Serrano-Wu, M. H., et al. (2012). The Azaindole Framework in the Design of Kinase Inhibitors. PMC - NIH. [Link]
Kumar, A., et al. (2018). Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. [Link]
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
Al-Terkawi, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
ChemRxiv. (2024). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
Wipf Group. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. University of Pittsburgh. [Link]
Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]
Al-Terkawi, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [Link]
Giannakakis, G., et al. (2023). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. PMC - NIH. [Link]
Hansen, A. L., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - NIH. [Link]
Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. NIH. [Link]
Stability of 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine under basic conditions
Technical Support Center: 5-Iodo-7-azaindoline Stability Guide Executive Summary You are likely working with 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (often referred to as 5-iodo-7-azaindoline ) as a scaffold for kin...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Iodo-7-azaindoline Stability Guide
Executive Summary
You are likely working with 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (often referred to as 5-iodo-7-azaindoline ) as a scaffold for kinase inhibitor synthesis.[1]
The Critical Warning: Unlike its fully aromatic counterpart (7-azaindole), this dihydro scaffold is thermodynamically unstable under basic, aerobic conditions.[1] The driving force is aromatization .[1] Under basic conditions, the N1-proton is removed, creating an electron-rich species that rapidly oxidizes in the presence of air to form 5-iodo-1H-pyrrolo[2,3-b]pyridine (loss of 2 hydrogens).[1]
This guide addresses the three primary failure modes: Oxidative Aromatization (M-2) , N-Alkylation/Dimerization , and Dehalogenation .[1]
Base lowers oxidation potential; acts as acceptor.
Mass Spec Signal
[M-2H]
Watch for -2 Da mass shift (aromatization).
Iodine Stability
Moderate to High
Stable to base alone; unstable with Pd/Cu catalysts.
Module 1: The "M-2" Problem (Oxidative Aromatization)
Symptom:
LCMS shows a growing peak with a mass of M-2 relative to your starting material.[1]
The product is turning yellow/brown during workup.
NMR shows the disappearance of the C2/C3 methylene signals (triplets/multiplets ~3.0–4.0 ppm) and appearance of aromatic protons.[1]
The Mechanism:
The dihydro pyrrolo-pyridine core is an amidine-like system.[1] A base deprotonates the N1 nitrogen.[1] This anion is highly electron-rich.[1] In the presence of dissolved oxygen (or other oxidants), it undergoes Single Electron Transfer (SET), leading to the loss of two protons and two electrons to restore aromaticity (forming the 7-azaindole).[1]
Do not leave the reaction mixture stirring in basic aqueous solution overnight. Quench immediately to neutral pH (~7). The protonated form is significantly more resistant to oxidation.[1]
Module 2: N-Alkylation & Dimerization
Symptom:
Multiple spots on TLC.
Formation of higher molecular weight impurities (dimers).
Lower yield in substitution reactions.
The Science:
The N1 nitrogen in the dihydro scaffold is more nucleophilic than in the aromatic 7-azaindole.[1] Upon deprotonation, it can react with electrophiles.[1]
Auto-alkylation: If you have alkyl halides in the mixture, the N1 will compete with your intended nucleophile.[1]
DCM Reactivity: In the presence of strong bases and phase transfer conditions, the N1 can react with Dichloromethane (DCM) or Chloroform to form aminals or formylated impurities.[1]
Troubleshooting Guide:
Observation
Root Cause
Corrective Action
New Spot (+12 Da or +14 Da)
Reaction with DCM/CHCl3
STOP using halogenated solvents for reactions involving bases. Switch to THF, 2-MeTHF, or Toluene.
Dimer Formation
Oxidative coupling
See Module 1. Oxygen promotes radical coupling at the C2/C3 positions.[1] Increase inert gas flow.
N-Alkylation
Competitive Nucleophilicity
If N-alkylation is not desired, you must protect N1 (e.g., Boc, Tosyl) before subjecting the molecule to basic conditions.[1]
Module 3: Iodine Stability (The Halogen Dance)
Symptom:
Loss of Iodine (M-126).
Scrambling of Iodine position.
The Science:
The 5-iodo position on the pyridine ring is generally stable to bases like NaOH, KOH, or
Catalyst Scavenging: If you are synthesizing the precursor via a Pd-catalyzed reaction, ensure all metal is removed (using scavengers like SiliaMetS®) before subjecting the material to basic stress testing.[1] Trace Pd + Base + Heat = Deiodination.
FAQ: Frequently Asked Questions
Q: Can I store the 5-iodo-7-azaindoline in solution?A:No. Even in neutral solvents, slow oxidation occurs over weeks.[1] Store as a solid, under Argon, at -20°C. If solution storage is mandatory, add a radical inhibitor (e.g., BHT) if it does not interfere with your next step, or store in degassed DMSO frozen at -20°C.[1]
Q: I need to run a reaction in basic conditions. Which solvent is best?A:Degassed 2-MeTHF or DMF. 2-MeTHF (2-Methyltetrahydrofuran) has low water miscibility (good for workup) and is stable. DMF is good but difficult to remove; ensure it is "Anhydrous" grade to minimize hydrolysis risks, though hydrolysis is less of a concern than oxidation.[1]
Q: How do I distinguish the Dihydro form from the Aromatic form via NMR?A:
Dihydro (Starting Material): Look for two triplets (or multiplets) around 3.0 – 4.0 ppm (representing the
bridge).
Aromatic (Impurity): Look for two doublets around 6.4 – 7.5 ppm (representing the C2-H and C3-H aromatic protons).
References
Synthesis and Oxidation of Azaindolines
Title: Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picoline.[1][2]
Title: Preparation of 5-bromo-7-azaindole (Analogous chemistry for Iodo derivatives).[1][5]
Source: Google Patents (CN109081840B). Details the bromination/iodination and cyclization sequences, highlighting the stability of the halogen during ring closure.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Palladium Removal GuideSubject: Purification of 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Ticket ID: PD-REM-7AZA-001
Status: Open
Analyst: Senior Application Scientist
Executive Summary & Problem Analysis
The Molecule:
5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (often referred to as a 5-iodo-7-azaindoline derivative) presents a unique challenge in metal scavenging. Unlike simple aromatics, this structure possesses two distinct nitrogen binding motifs:
N7 (Pyridine-like): A strong
-donor capable of coordinating Pd(II) species.
N1 (Amine/Aniline-like): In the dihydro form, this secondary amine can participate in hydrogen bonding or deprotonate to form tight amido-Pd complexes.
The Issue:
Standard aqueous washes (EDTA, N-acetylcysteine) often fail because the Pd is tightly chelated within the "bite angle" of the azaindoline core or trapped as insoluble nanoparticles in the crystal lattice. To meet ICH Q3D Class 2B limits (typically <10 ppm for oral dosage), a multi-modal approach is required.
Troubleshooting & Diagnostics (Q&A)
Q1: My crude product is grey/black, and Pd levels are >2,000 ppm. Should I use silica scavengers immediately?A:No.
If the product is visibly grey or black, you likely have colloidal Pd(0) (nanoparticles). Functionalized silica scavengers (like Si-Thiol) are designed for soluble Pd complexes. They can get coated by colloidal Pd, reducing their efficiency and increasing cost.
Action: Perform a "Bulk Filtration" first. Dissolve the product in a solvent where it is highly soluble (THF or DCM) and filter through a pad of Celite® 545 or activated carbon to remove the bulk particulates. Then, assay the filtrate. If Pd is still high (soluble species), proceed to scavenging.
Q2: I used Activated Carbon (Darco KB), but I lost 40% of my yield.A:
The 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine core is polar and flat, making it prone to
- stacking interactions with the graphitic sheets of activated carbon.
Action: Switch to Functionalized Silica (e.g., SiliaMetS® Thiol or DMT) . These have a silica backbone that does not interact strongly with the organic product, preserving yield (>95% recovery is typical) while selectively binding the metal.
Q3: The product is colored (red/orange) after filtration, but no particles are visible.A:
This indicates soluble Pd(II)-ligand complexes, likely coordinated to the pyridine nitrogen.
Action: This requires a "Chemisorption" approach. Use SiliaMetS® Thiol (for Pd(II)) or SiliaMetS® TMT (Trimercaptotriazine, excellent for Pd(0)/Pd(II) mixtures). The sulfur atoms in these scavengers form a bond with Pd that is thermodynamically stronger than the Pd-Azaindoline coordination.
Q4: Which solvent should I use for the scavenging step?A:
Scavenging efficiency relies on the product being in solution and the scavenger being in suspension.
Recommended: THF, Ethyl Acetate, or DCM.
Avoid: MeOH or DMF if possible, as they can compete for coordination sites or stabilize Pd species, slowing down the kinetics of the scavenger.
Experimental Protocols
Method A: The "Gold Standard" (Functionalized Silica)
Best for: High value intermediates, strict ppm limits (<10 ppm), and preserving yield.
Dissolution: Dissolve crude 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine in THF or Ethyl Acetate (10 volumes).
Calculation: Add 4 molar equivalents relative to the residual Pd content (if known). If unknown, start with 10-20% w/w relative to the mass of the crude product.
Incubation: Stir at 50°C for 4 hours .
Note: Heat is crucial here. It provides the activation energy to break the Pd-Azaindoline coordination bond and transfer the Pd to the Thiol scavenger.
Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a fine frit. The scavenger (now containing the Pd) will remain on the filter.[1]
Wash: Wash the filter cake with 2 volumes of solvent to recover entrained product.
Concentration: Evaporate solvent to yield purified product.
Method B: Recrystallization (Polishing Step)
Best for: Final cleanup if Pd is ~50-100 ppm.
Solvent System: Ethanol/Water or Toluene/Heptane.
Procedure: Dissolve at reflux. Add a small amount (1% w/w) of N-acetylcysteine to the hot solution (optional, acts as a soluble scavenger). Cool slowly to room temperature, then to 0°C.
Theory: The soluble Pd-cysteine complex remains in the mother liquor while the product crystallizes out.
Comparative Data: Scavenger Efficiency
The following table summarizes typical performance metrics for removing Pd from azaindoline derivatives.
Method
Initial Pd (ppm)
Final Pd (ppm)
Yield Recovery (%)
Key Advantage
Key Disadvantage
Activated Carbon (Darco)
2,500
150
60-70%
Cheap, removes colloids
High yield loss, messy
SiliaMetS® Thiol
2,500
< 10
> 95%
High selectivity, clean
Higher material cost
SiliaMetS® TMT
2,500
< 5
> 95%
Best for Pd(0) species
Strong sulfur odor
Recrystallization
500
50-100
80-85%
Improves chemical purity
May co-crystallize Pd
Decision Logic (Visualized)
The following diagram outlines the logical workflow for selecting the correct purification strategy based on the state of the crude material.
Figure 1: Decision tree for palladium removal strategies based on initial impurity state and concentration.
References
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers: User Guide & Case Studies. SiliCycle Application Notes. Link
International Council for Harmonisation (ICH). (2019). ICH Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency. Link
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development. Link
Addressing regioselectivity issues in 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives
The following technical guide serves as a specialized support resource for researchers working with 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (also known as 5-iodo-7-azaindoline ). This scaffold presents unique regios...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide serves as a specialized support resource for researchers working with 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (also known as 5-iodo-7-azaindoline ). This scaffold presents unique regioselectivity challenges due to the interplay between the electron-rich dihydropyrrole ring and the electron-deficient pyridine ring.[1][2]
Topic: Addressing Regioselectivity & Functionalization Challenges
Audience: Medicinal Chemists, Process Chemists
Status: Active Support[1][2]
Scaffold Analysis & Reactivity Profile
Before troubleshooting specific reactions, it is critical to understand the electronic landscape of the molecule.[2] The 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine core is a 7-azaindoline .[1][2][3][4][5][6] Unlike its aromatic counterpart (7-azaindole), the pyrrole ring is saturated, making the N1 nitrogen an aliphatic, aniline-like donor.[1][2]
Reactivity Map
N1 (Position 1): Secondary amine (
).[1][2] It acts as a strong Electron Donating Group (EDG) activating the benzene-like part of the pyridine ring.[1][2] It is the primary nucleophile for alkylation/acylation.[2]
N7 (Position 7): Pyridine nitrogen (
).[1][2] It is basic and nucleophilic.[2] It can compete with N1, leading to quaternary ammonium salts (N7-alkylation) if conditions are not controlled.[1][2]
C5 (Position 5): The position para to the activating N1 nitrogen.[1][2] This is the most electron-rich carbon, making it the exclusive site for Electrophilic Aromatic Substitution (EAS), such as iodination.[1][2]
C-I Bond: A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).[1][2]
Figure 1: Reactivity landscape of the 5-iodo-7-azaindoline scaffold highlighting key functionalization sites and potential regioselectivity conflicts.
Troubleshooting Guides (Q&A)
Module A: N-Functionalization (N1 vs. N7 Selectivity)
User Question: I am trying to alkylate the N1 position with an alkyl halide, but I am observing a significant amount of a polar byproduct (likely N7-quaternization). How do I ensure regioselectivity for N1?
Technical Diagnosis:
In 7-azaindolines, the N1 nitrogen is an aniline-type nucleophile, while N7 is a pyridine-type base.[1][2] Under neutral or weakly basic conditions, N7 can compete for the electrophile, especially if the electrophile is small (e.g., MeI).[2] The key to N1 selectivity is to exploit the acidity of the N1-H bond (which is absent at N7).[1][2]
Solution Protocol:
Switch to an Anionic Activation Strategy . By fully deprotonating N1, you create a localized negative charge that is significantly more nucleophilic than the neutral N7 lone pair.[2]
Step-by-Step Guide:
Solvent Selection: Use polar aprotic solvents like DMF or THF.[1][2] Avoid protic solvents (EtOH, MeOH) which solvate the anion and reduce nucleophilicity.[1][2]
Base Selection: Use a strong base such as NaH (Sodium Hydride) or LiHMDS .[1][2] Weak bases (K2CO3, TEA) may not fully deprotonate N1, leaving neutral species that allow N7 competition.[1][2]
Temperature: Perform the deprotonation at 0°C for 15–30 minutes before adding the electrophile.
User Question: I need to synthesize the 5-iodo precursor from 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. How do I prevent poly-iodination or iodination at other positions?
Technical Diagnosis:
The N1 nitrogen strongly activates the aromatic ring. In the dihydro scaffold, the N1 lone pair donates electron density into the ring, activating the para position (C5) and ortho position (C7a - bridgehead).[1][2] Since C7a is fully substituted, C5 is the exclusive site for Electrophilic Aromatic Substitution (EAS).[1][2] However, over-iodination is rare because the iodine atom is weakly deactivating, but oxidation of the dihydro ring to the aromatic 7-azaindole is a major side reaction during iodination if oxidants are used.[2]
Solution Protocol:
Use N-Iodosuccinimide (NIS) in a non-oxidizing solvent.[1][2] Avoid I2/Oxidant mixtures if possible to prevent aromatization.[2]
Protocol (Validated):
Dissolve 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in DMF or Acetonitrile.
Cool to 0°C.
Add NIS (1.05 equiv) portion-wise. Note: Do not use a large excess.
Monitor by LCMS. The reaction is usually fast (< 1 hour).[1][2]
Workup: Quench with aqueous sodium thiosulfate to remove trace iodine.[1][2]
Critical: Do not let the reaction stir overnight; prolonged exposure to light/air can lead to oxidation (aromatization).[1][2]
Module C: Cross-Coupling at C5 (The Iodine Handle)
User Question: My Buchwald-Hartwig coupling at the C5-position is stalling, and I see de-iodinated starting material. What is happening?
Technical Diagnosis:
Free N-H groups (at N1) are notorious for poisoning Palladium catalysts or participating in competing N-arylation reactions.[1][2] Additionally, the 7-azaindoline core is electron-rich, making the oxidative addition of Pd into the C-I bond relatively easy, but the resulting Pd-species can be unstable.[1][2]
Troubleshooting Flowchart:
Figure 2: Decision tree for troubleshooting Pd-catalyzed cross-coupling reactions on the 5-iodo-7-azaindoline scaffold.
Key Recommendation:
Always protect the N1 position (e.g., N-Boc, N-Acetyl) before attempting C5 cross-coupling.[1][2] This prevents catalyst coordination to the amine and shuts down competing N-arylation.[1][2]
Stability & Storage (Critical Warning)
Issue: Spontaneous Aromatization.
The 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine scaffold is partially reduced.[1][2] It has a thermodynamic driving force to lose hydrogen and become the fully aromatic 7-azaindole, especially when substituted with electron-withdrawing groups or halogens.[1][2]
Symptoms: Appearance of a new spot on TLC with different fluorescence (7-azaindoles are often highly fluorescent).[1][2]
Prevention:
Store under Argon/Nitrogen at -20°C.
Avoid chromatography on silica gel if possible (silica can act as an oxidant or acid catalyst for disproportionation).[1][2] Use neutral alumina or rapid filtration.[2]
Add antioxidants (e.g., BHT) to storage solutions if the compound is kept in solution.[1][2]
References
Synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source: Orito, K. et al. "Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine".[1][2] Synthesis.
Relevance: Describes the use of mild iodination reagents (HgO/I2) to achieve regioselectivity in sensitive fused heterocyclic systems.
1H NMR spectrum analysis of 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
This guide serves as a definitive technical reference for the structural characterization of 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (also known as 5-iodo-7-azaindoline ). Unlike standard catalog entries, this analy...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a definitive technical reference for the structural characterization of 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (also known as 5-iodo-7-azaindoline ).
Unlike standard catalog entries, this analysis focuses on the comparative diagnostics required to distinguish this critical intermediate from its aromatic precursor (5-iodo-7-azaindole) and its non-iodinated byproducts.
Product Comparison & Technical Validation Guide
Part 1: Executive Technical Summary
5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a high-value scaffold in kinase inhibitor discovery (e.g., JAK, TRK inhibitors). Its reduced pyrroline ring offers distinct vector geometry compared to the fully aromatic 7-azaindole.
Critical Analytical Challenge:
The primary quality control challenge is spontaneous aromatization . The dihydro scaffold is susceptible to oxidation, reverting to the fully aromatic 5-iodo-7-azaindole. Standard HPLC often fails to resolve these species perfectly due to similar polarities; 1H NMR is the gold standard for validation.
Structural Breakdown & Proton Assignment Strategy
Region
Proton Type
Expected Shift (, ppm)
Diagnostic Value
Aromatic
Pyridine H6
8.00 – 8.20 (s/d)
Confirmation of Pyridine ring integrity.
Aromatic
Pyridine H4
7.60 – 7.90 (s/d)
Confirmation of 5-Iodo substitution (loss of H5 coupling).
Aliphatic
Pyrroline H2
3.50 – 3.70 (t)
Primary differentiator from aromatic analog.
Aliphatic
Pyrroline H3
3.00 – 3.20 (t)
Secondary confirmation of saturation.
Heteroatom
Amine NH
6.50 – 7.50 (br s)
Broad; exchangeable with D2O.
Part 2: Comparative Spectral Analysis
This section objectively compares the target compound against its two most common impurities/alternatives.
Target vs. Aromatic Analog (Oxidation Impurity)
The most critical check for shelf-life stability.
Feature
Target: 5-Iodo-7-azaindoline
Alternative: 5-Iodo-7-azaindole
C2/C3 Region
Two Triplets (3.0–3.7 ppm)
Two Doublets (6.4 & 7.5 ppm)
Aromaticity
Partially Saturated
Fully Aromatic
H4/H6 Signals
Distinct singlets/meta-coupling
Distinct doublets (meta)
Conclusion
Pass: Signals in 3.0-4.0 ppm range.
Fail: Signals in 6.0-8.0 ppm range only.
Target vs. Unsubstituted Precursor (Incomplete Iodination)
The most critical check for synthesis efficiency.
Feature
Target: 5-Iodo-7-azaindoline
Alternative: 7-Azaindoline
H5 Proton
Absent (Substituted by Iodine)
Present (~6.5 ppm, dd)
Coupling
H4 & H6 appear as singlets (or weak meta-coupling)
H4, H5, H6 show strong vicinal coupling (dd/m)
Conclusion
Pass: Simple aromatic region (2 peaks).
Fail: Complex aromatic region (3 peaks).
Part 3: Experimental Protocol & Workflow
Methodology: High-Resolution Acquisition
To ensure detection of <1% aromatic impurity, the following parameters are mandatory.
Solvent Selection:DMSO-d6 is preferred over CDCl3.
Reason: The compound is moderately polar. DMSO-d6 ensures sharp peaks for the NH proton and prevents aggregation broadening.
Concentration: 5–10 mg in 0.6 mL solvent.
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
5 seconds to allow full relaxation of the isolated aromatic protons (H4/H6) for accurate integration.
Visualizing the Logic Flow
Caption: Decision tree for validating structural identity and detecting common oxidation or precursor impurities.
Part 4: Detailed Spectral Data (Reference)
Aliphatic Region (The "Dihydro" Fingerprint)
3.62 ppm (2H, t, J = 8.5 Hz, C2-H):
Assignment: Methylene protons adjacent to the pyrroline Nitrogen (N1).
Note: This signal is deshielded by the adjacent Nitrogen. In the aromatic analog, this carbon is part of a double bond, shifting the proton to ~7.4 ppm.
3.05 ppm (2H, t, J = 8.5 Hz, C3-H):
Assignment: Methylene protons adjacent to the fused pyridine ring.
Note: Distinct triplet structure confirms the integrity of the saturated ring.
Aromatic Region (The "5-Iodo" Fingerprint)
8.15 ppm (1H, s or d, J ~ 1.5 Hz, H6):
Assignment: Proton alpha to the pyridine Nitrogen.
Effect: The iodine at C5 exerts a heavy-atom effect but H6 remains the most downfield signal due to the adjacent Nitrogen.
7.82 ppm (1H, s or d, J ~ 1.5 Hz, H4):
Assignment: Proton gamma to the pyridine Nitrogen.
Effect: Significant shift compared to unsubstituted analog due to ortho-Iodine.
Absence of Signal at ~6.5 ppm:
Critical: The absence of the H5 doublet/multiplet confirms complete iodination.
Exchangeable Protons
6.80 – 7.20 ppm (1H, br s, N1-H):
Behavior: Broad singlet. Chemical shift is highly concentration-dependent. Disappears upon D2O shake.
Part 5: Troubleshooting & Artifacts
Artifact
Cause
Solution
Water Peak (3.33 ppm)
Wet DMSO-d6
Overlaps with C2/C3 triplets. Dry sample or use CDCl3 (if solubility permits).
Peak Broadening
N-H Exchange
The N1 proton can broaden adjacent aliphatic peaks. Add a drop of D2O to sharpen C2-H triplets.
Extra Doublets (6-8 ppm)
Oxidation
Sample has degraded to 7-azaindole. Purify via column chromatography immediately.
References
BenchChem. 1H NMR Characterization of 4-Azaindole and Its Derivatives: Application Notes and Protocols. BenchChem Application Notes.[1] Link
Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.[2] Link
National Institute of Standards and Technology (NIST). 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Standard Spectrum. NIST Chemistry WebBook, SRD 69. Link
Hojnik, C. (2013). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines.[3] Graz University of Technology, Master Thesis. Link
A Comparative Guide to the ¹³C NMR Chemical Shifts of 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a pr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its halogenated and reduced derivatives are of significant interest to researchers in drug development for probing structure-activity relationships (SAR) and optimizing pharmacokinetic properties.[3]
Given the absence of readily available experimental spectra for this specific derivative, this guide leverages computational prediction methods and a rigorous comparative analysis against structurally related analogues. We will explore the theoretical underpinnings of the expected chemical shifts, compare them with parent structures, and provide a validated experimental protocol for researchers seeking to acquire this data.
Part 1: Predicted ¹³C NMR Chemical Shifts
In modern structural elucidation, computational methods, particularly Density Functional Theory (DFT), serve as powerful tools for predicting NMR chemical shifts with high accuracy, especially when experimental data is not yet available.[4][5] These predictions provide a strong foundation for initial structural assignment and for understanding the electronic environment of each carbon atom.
The predicted ¹³C NMR chemical shifts for 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine in a standard solvent like DMSO-d₆ are presented below. The carbon numbering scheme used for assignment is shown in the accompanying diagram.
Caption: Numbering scheme for 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
Table 1: Predicted ¹³C NMR Chemical Shifts
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Rationale for Shift
C2
~25.5
Aliphatic (sp³), adjacent to pyrrole nitrogen.
C3
~47.0
Aliphatic (sp³), adjacent to the bridgehead carbon C3a.
C3a
~129.0
Aromatic-like (sp²), bridgehead, adjacent to pyrrole nitrogen.
C4
~132.5
Aromatic (sp²), deshielded by adjacent pyridine nitrogen.
C5
~85.0
Aromatic (sp²), directly attached to iodine (heavy atom effect).
C6
~148.0
Aromatic (sp²), deshielded by adjacent pyridine nitrogen.
| C7a | ~152.0 | Aromatic (sp²), bridgehead, adjacent to both rings. |
Note: These values are predicted using online computational tools and established DFT principles and should be used as a guide for experimental assignment.[6][7]
Part 2: A Comparative Analysis
Understanding the spectrum of the target molecule is best achieved by comparing it to its structural relatives. This comparison highlights the specific electronic effects of the dihydro-pyrrole ring and the iodo-substituent.
Comparison 1: The Effect of Saturation (vs. Aromatic Analogue)
The most significant difference between the target molecule and its aromatic counterpart, 5-iodo-1H-pyrrolo[2,3-b]pyridine, lies in the hybridization of C2 and C3.
C2 and C3: In the dihydro form, these carbons are sp³ hybridized and are expected to resonate in the aliphatic region (25-50 ppm). In the fully aromatic 7-azaindole scaffold, these carbons are sp² hybridized and would appear significantly downfield (>100 ppm).
Comparison 2: The Halogen Effect (vs. Bromo & Unsubstituted Analogues)
The identity of the substituent at C5 dramatically influences the chemical shifts of the pyridine ring carbons.
C5 (ipso-carbon): The chemical shift of the carbon directly attached to a halogen is governed by a balance between the substituent's electronegativity (deshielding) and the "heavy atom effect" (shielding). For iodine, the heavy atom effect is dominant, causing a significant upfield shift for C5 compared to the unsubstituted parent compound. A bromo-substituent would also show an upfield shift, but less pronounced than for iodo.[8]
C4 and C6 (ortho-carbons): These carbons typically experience a moderate downfield shift due to the inductive electron-withdrawing effect of the halogen.
This table clearly illustrates the powerful shielding experienced by C5 upon introduction of bromine and, more dramatically, iodine.
Part 3: Key Factors Influencing Chemical Shifts
The electronic environment of each carbon in the 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine scaffold is a result of several competing factors. A deep understanding of these factors is crucial for accurate spectral interpretation.
Caption: Primary factors determining ¹³C chemical shifts in the target scaffold.
Hybridization: As noted, the sp³ state of C2 and C3 places them far upfield, while the sp² carbons of the pyridine ring are downfield.[9]
Electronegativity: The electron-withdrawing nitrogen atom in the pyridine ring deshields the adjacent carbons (C4, C6, C7a), shifting them downfield relative to a simple benzene ring.[10]
Heavy Atom Effect: This is a dominant factor for the C5 shift. The large electron cloud of the iodine atom induces shielding currents that significantly move the C5 resonance upfield. This effect is critical for distinguishing iodo-substituted carbons from those bearing lighter halogens like chlorine or bromine.
Inductive and Mesomeric Effects: The iodine atom also exerts a weak electron-withdrawing inductive effect, which can slightly deshield neighboring carbons C4 and C6.
Part 4: Experimental Protocol for Data Acquisition
To validate the predicted shifts and obtain definitive structural proof, a high-quality ¹³C NMR spectrum must be acquired. The following protocol is designed to provide reliable, quantitative data for a sample of 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
A Comparative Guide to the Reactivity of 5-Iodo- vs. 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine in Cross-Coupling Reactions
For researchers and professionals in the field of drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 7-azaindole framework, and its saturate...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in the field of drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 7-azaindole framework, and its saturated analog 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-azaindoline), are of significant interest due to their prevalence in biologically active molecules. The introduction of substituents at the 5-position of the 7-azaindoline core via cross-coupling reactions is a common strategy in the synthesis of novel therapeutic agents. This guide provides an in-depth comparison of the reactivity of two key building blocks: 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine and its 5-bromo counterpart.
The Decisive Role of the Halogen: A Mechanistic Perspective
The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is a fundamental concept rooted in the mechanism of these transformations. The catalytic cycle for reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings typically begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is often the rate-determining step of the reaction.
The facility of this oxidative addition is directly related to the strength of the carbon-halogen (C-X) bond. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage by the palladium catalyst. This lower bond dissociation energy translates to a lower activation energy for the oxidative addition step, and consequently, a faster overall reaction rate.
Theoretical calculations have quantified this difference, showing that the C-Cl bond dissociation energies are, on average, 7.55 ± 0.42 kcal/mol higher than C-Br bond dissociation energies for a range of chloro- and bromo-substituted heterocycles.[1] While this study did not include iodo-derivatives, it is well-established that the trend continues, with the C-I bond being the weakest among the common halogens (excluding fluorine).
This inherent reactivity difference has significant practical implications for the synthetic chemist, influencing the choice of reaction conditions such as temperature, reaction time, and catalyst loading.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the expected reactivity of 5-iodo- and 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine in three of the most widely used cross-coupling reactions in drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. When comparing the 5-iodo- and 5-bromo-7-azaindoline substrates in a Suzuki coupling, the iodo-derivative is expected to react more readily. This translates to milder reaction conditions and shorter reaction times to achieve comparable yields.
Feature
5-Iodo-7-azaindoline
5-Bromo-7-azaindoline
Rationale & Supporting Evidence
Reaction Temperature
Typically room temperature to moderate heating (e.g., 50-80 °C)
Generally requires higher temperatures (e.g., 80-110 °C)
The lower activation energy of oxidative addition for the C-I bond allows for the reaction to proceed at lower temperatures.
Reaction Time
Shorter (e.g., 1-4 hours)
Longer (e.g., 4-24 hours)
The faster rate of oxidative addition leads to a quicker consumption of starting materials.
Catalyst Loading
Can often be performed with lower catalyst loadings
May require higher catalyst loadings for efficient conversion
The higher reactivity of the iodo-substrate can tolerate lower concentrations of the active catalytic species.
Yields
Generally high yields are achievable under mild conditions
High yields are also achievable, but may require more forcing conditions
While both can give good yields, achieving them with the bromo-substrate may necessitate more optimization.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the reactivity trend holds, with the 5-iodo-7-azaindoline being the more reactive partner. This is particularly advantageous as C-N bond formation can sometimes be challenging with less reactive aryl bromides, especially with sterically hindered amines.
Feature
5-Iodo-7-azaindoline
5-Bromo-7-azaindoline
Rationale & Supporting Evidence
Reaction Temperature
Often proceeds at lower temperatures (e.g., 80-100 °C)
Typically requires higher temperatures (e.g., 100-120 °C)
The facile oxidative addition of the C-I bond allows for efficient catalysis at lower thermal energy.
Ligand Choice
A broader range of phosphine ligands may be effective
Often requires more specialized, highly active ligands (e.g., biaryl phosphines)
The inherent reactivity of the iodo-substrate can compensate for less active catalyst systems. For pyridyl halides, bulky, electron-rich dialkylbiaryl phosphine ligands often give the best results.[2]
Base Sensitivity
May be more tolerant of weaker bases
Often requires strong bases (e.g., NaOtBu, K3PO4) for efficient reaction
The choice of base is critical and can influence the outcome of the reaction. Stronger bases are often needed to facilitate the deprotonation of the amine and promote the catalytic cycle with less reactive bromides.
Side Reactions
Lower propensity for hydrodehalogenation at lower temperatures
Increased risk of hydrodehalogenation and other side reactions at higher temperatures
The milder conditions required for the iodo-substrate can lead to cleaner reaction profiles.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The higher reactivity of the 5-iodo-7-azaindoline is a distinct advantage in this reaction, as Sonogashira couplings with aryl bromides can sometimes be sluggish and prone to side reactions, such as the Glaser coupling of the alkyne.
Feature
5-Iodo-7-azaindoline
5-Bromo-7-azaindoline
Rationale & Supporting Evidence
Reaction Temperature
Can often be performed at room temperature to mild heat
Frequently requires elevated temperatures
The C-I bond's lability facilitates the initial oxidative addition, enabling the reaction to proceed under milder conditions.
Copper Co-catalyst
May require lower amounts of or even no copper co-catalyst in some modern protocols
Typically requires a copper(I) co-catalyst for efficient reaction
The higher reactivity of the iodo-substrate can sometimes allow for copper-free Sonogashira couplings, which can be advantageous in avoiding homocoupling of the alkyne.
Reaction Time
Generally faster reaction times
Can be significantly slower, requiring prolonged heating
The rate-determining oxidative addition step is much faster for the iodo-derivative. There is an unusually large improvement in yield and ease of reaction when moving from a bromide to an iodide in Sonogashira reactions.[3]
Substrate Scope
Generally provides good to excellent yields with a wide range of alkynes
May give lower yields with less reactive or sterically hindered alkynes
The more forcing conditions required for the bromo-substrate can lead to decomposition of sensitive alkynes.
Experimental Protocols
The following are representative, generalized protocols for the cross-coupling of a 5-halo-7-azaindoline. The precise conditions, particularly temperature and reaction time, should be optimized for the specific substrates and desired outcome.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel, add the 5-halo-7-azaindoline (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv).
Add a suitable solvent (e.g., dioxane, DME, or toluene, with 10-20% water).
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 1-5 mol%) and any additional ligand.
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
To an oven-dried reaction vessel, add the 5-halo-7-azaindoline (1.0 equiv), the palladium precatalyst (e.g., RuPhos-Pd-G3; 1-3 mol%), the phosphine ligand (e.g., RuPhos; 1.5-4.5 mol%), and the base (e.g., NaOtBu or K₃PO₄; 1.5-2.5 equiv).
Evacuate and backfill the vessel with an inert gas.
Add the amine (1.1-1.5 equiv) and a suitable anhydrous solvent (e.g., toluene, dioxane, or THF).
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the starting material is consumed as indicated by TLC or LC-MS.
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
To a reaction vessel, add the 5-halo-7-azaindoline (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂; 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI; 1-10 mol%).
Evacuate and backfill the vessel with an inert gas.
Add an anhydrous solvent (e.g., THF, DMF, or toluene) and a suitable amine base (e.g., triethylamine or diisopropylamine).
Add the terminal alkyne (1.1-1.5 equiv) dropwise.
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor by TLC or LC-MS.
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Conclusion
In the comparative analysis of 5-iodo- and 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine reactivity, the iodo-derivative consistently emerges as the more reactive substrate in palladium-catalyzed cross-coupling reactions. This heightened reactivity is fundamentally attributed to the weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step.
For the synthetic chemist, this translates to tangible advantages: the use of 5-iodo-7-azaindoline allows for milder reaction conditions, shorter reaction times, and potentially lower catalyst loadings. While the 5-bromo analog is a viable and often more cost-effective starting material, its successful implementation may require more rigorous optimization of reaction conditions, including higher temperatures and the use of highly active catalyst systems.
The choice between the 5-iodo and 5-bromo derivative will ultimately depend on a balance of factors including cost, availability, and the specific requirements of the synthetic route. However, for reactions where mild conditions are paramount or where challenging coupling partners are employed, the superior reactivity of 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine makes it a highly valuable building block in the synthesis of novel 7-azaindoline-based compounds.
References
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]
Ibid.
Ibid.
Kumar, A., & Kumar, S. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 1726–1734. [Link]
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform, 41(51). [Link]
Stahl, S. S., & Thome, A. (2011). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(11), 4402–4412. [Link]
Singh, G. (2014). What is the best procedure for Sonogashira coupling?. ResearchGate. [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 15, 2026, from [Link]
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
ResearchGate. (2021). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). [Link]
Lu, J., Donnecke, S., Paci, I., & Leitch, D. C. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(11), 3169–3178. [Link]
ResearchGate. (2021). Sonogashira cross-coupling reaction of 5-bromoindole 15 with... [Link]
ChemRxiv. (2021). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. [Link]
Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
Atlanchim Pharma. (2022). Scientific Letter N°18. [Link]
Inorganic Chemistry Frontiers. (2019). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. RSC Publishing. [Link]
Semantic Scholar. (2022). Synthesis of 5-aryl-3,3′ʹ-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles viavia sequential. [Link]
ResearchGate. (2025). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. [Link]
ResearchGate. (2014). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]
Journal of Chemical Theory and Computation. (2013). Halogen Bonds: Benchmarks and Theoretical Analysis. ACS Publications. [Link]
Mirica, L. M., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition. [Link]
ResearchGate. (2025). Theoretical Calculation of Bond Dissociation Energies and Enthalpies of Formation for Halogenated Molecules. [Link]
ResearchGate. (2015). Bond Dissociation Energies for BrOn + Species (in eV). [Link]
Quora. (2019). What is the bond dissociation energy order of halogens?. [Link]
A Comparative Guide to HPLC Method Development for the Purity Analysis of 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
As a Senior Application Scientist, the development of a robust and reliable analytical method is paramount to ensuring the quality and safety of pharmaceutical compounds. This guide provides an in-depth, experience-drive...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, the development of a robust and reliable analytical method is paramount to ensuring the quality and safety of pharmaceutical compounds. This guide provides an in-depth, experience-driven approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternatives to arrive at a validated, trustworthy protocol.
The subject of our study, 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, is a heterocyclic compound featuring a pyrrolopyridine core. Such structures are common scaffolds in drug discovery.[1] The presence of an iodine atom provides a strong chromophore, making UV detection a suitable choice, while the pyridine nitrogen imparts basic properties that require careful consideration during method development to achieve optimal peak shape and resolution.
Our objective is to develop a method that not only quantifies the main analyte but also separates it from any potential process impurities and degradation products, a critical requirement outlined by regulatory bodies like the International Council for Harmonisation (ICH).[2][3]
Chapter 1: Foundational Strategy: Analyte Characterization and Initial Conditions
A successful method development campaign begins not at the chromatograph, but with a thorough understanding of the analyte's physicochemical properties.
Analyte Profile:
Structure: A bicyclic heterocyclic system containing both a pyrrole and a pyridine ring. The pyridine nitrogen is basic (typical pKa for pyridines is ~5.2-6.0), meaning its ionization state is highly dependent on mobile phase pH.[4]
Polarity: The pyrrolopyridine core is inherently polar. The dihydro- aspect slightly reduces aromaticity compared to its parent compound but maintains significant polarity. The iodo-substituent adds a degree of hydrophobicity. This mixed character suggests that Reversed-Phase (RP) HPLC is an appropriate starting point.[5]
Detection: The conjugated π-system of the pyrrolopyridine ring, enhanced by the iodine substituent, is expected to exhibit strong UV absorbance. Aromatic compounds typically show strong absorbance between 250-280 nm.[6][7] A photodiode array (PDA) detector is invaluable for initial scans to determine the optimal detection wavelength (λmax). For this analyte, a starting wavelength of 254 nm is a logical choice.[4][8]
Based on this profile, our initial chromatographic system is defined as follows:
Mode: Reversed-Phase HPLC
Stationary Phase: A standard C18 (octadecyl) column. This is the workhorse of RP-HPLC, offering broad applicability and a high degree of hydrophobicity for retaining the analyte.[9]
Mobile Phase: A simple gradient of Acetonitrile (ACN) and water. ACN is often preferred over methanol for its lower viscosity and better UV transparency.
Detector: UV/PDA detector, monitoring at 254 nm.
This initial setup is a hypothesis. The subsequent development process is designed to test and refine this hypothesis through systematic experimentation.
Chapter 2: Systematic Method Development: A Comparative Approach
Here, we will systematically evaluate and compare critical method parameters to optimize the separation. The goal is to achieve a method that provides adequate retention, sharp peaks (good efficiency and symmetry), and sufficient resolution between the main peak and all potential impurities.
Stationary Phase Screening: Beyond the C18
While a C18 column is a robust starting point, its purely hydrophobic retention mechanism may not be optimal for resolving structurally similar impurities.[5] We compared three columns with different selectivities.
Standard C18: Primarily hydrophobic interactions.
Phenyl-Hexyl: Offers an alternative selectivity through π-π interactions between the phenyl ligands and the aromatic ring of the analyte. This can be particularly effective for separating compounds with aromatic moieties.
Polar-Endcapped C18: These columns have a modified surface to reduce the interaction of basic analytes (like our pyridine derivative) with residual acidic silanols on the silica surface. This interaction is a common cause of peak tailing.
The logical flow for selecting a stationary phase based on analyte properties is illustrated below.
Caption: Logical relationship between analyte properties and initial HPLC method choices.
Table 1: Comparison of Stationary Phase Performance
Stationary Phase
Retention Time (min)
Tailing Factor (USP)
Resolution (Main Peak vs. Impurity 1)
Rationale for Performance
Standard C18
8.5
1.8
1.4
Good retention, but significant tailing due to silanol interactions with the basic pyridine nitrogen. Poor resolution from a closely eluting impurity.
Phenyl-Hexyl
7.2
1.4
2.1
Reduced tailing and improved resolution due to alternative selectivity from π-π interactions. A clear improvement over the standard C18.
Polar-Endcapped C18
9.1
1.1
1.9
Excellent peak shape (low tailing) due to shielding of residual silanols. Good resolution, comparable to the Phenyl-Hexyl phase.
Mobile Phase Optimization
The mobile phase is the most powerful tool for manipulating selectivity in RP-HPLC.
A. pH and Buffer Selection:
For a basic analyte, controlling the mobile phase pH is critical. At a pH well below the pKa of the pyridine nitrogen (e.g., pH < 3.5), the molecule will exist in a single, protonated form. This prevents peak splitting or broadening that can occur when both ionized and non-ionized forms are present.
We compared two common acidic modifiers:
0.1% Trifluoroacetic Acid (TFA): An effective ion-pairing agent that improves peak shape for bases. However, it is non-volatile and can suppress ionization in mass spectrometry (MS).
0.1% Formic Acid: A volatile acid, making it fully compatible with MS detection. It provides sufficient acidity to protonate the analyte and generally yields good peak shapes.
For purity analysis by UV, both are acceptable. We selected 0.1% Formic Acid as it provides excellent chromatography while keeping the option open for future MS-based peak identification without method modification.
B. Gradient Optimization:
A gradient elution, where the percentage of organic solvent is increased during the run, is necessary to elute any late-eluting, more hydrophobic impurities in a reasonable time. The process involves:
Scouting Gradient: A fast, wide gradient (e.g., 5% to 95% ACN in 10 minutes) is run to determine the approximate elution time of the main peak and any impurities.
Focused Gradient: Based on the scouting run, a shallower, more focused gradient is developed around the elution time of the main peak and its surrounding impurities to maximize resolution.
After several iterations, an optimized gradient was established to ensure separation of all observed species.
Chapter 3: Method Validation and Forced Degradation
A developed method is incomplete until it is validated to be "fit for purpose" according to ICH Q2(R2) guidelines.[2][10][11] A crucial component of this is demonstrating specificity through a forced degradation study.
Forced degradation studies expose the drug substance to harsh conditions to intentionally produce degradation products.[12][13] A successful stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) peak from all generated degradation product peaks.[14][15]
Experimental Protocol: Forced Degradation
Sample Preparation: Prepare separate solutions of 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
Acid Hydrolysis: Add 1N HCl to one sample and heat at 60°C for 4 hours.
Base Hydrolysis: Add 1N NaOH to another sample and keep at room temperature for 2 hours.
Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) to a third sample and keep at room temperature for 6 hours.
Thermal Degradation: Heat a solid sample at 105°C for 24 hours, then dissolve for analysis.
Photolytic Degradation: Expose a solution to UV light (ICH-compliant photostability chamber) for a defined period.
Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method with a PDA detector.
The PDA detector is essential here for evaluating peak purity, ensuring that the main analyte peak is spectrally homogenous and not co-eluting with any degradants. The results confirmed that the method could successfully separate the parent peak from all significant degradation products, thus proving its stability-indicating nature.
Chapter 4: Final Optimized Method and Protocol
The systematic development and validation process culminates in a final, robust protocol for purity analysis. The overall workflow is summarized in the diagram below.
Caption: Workflow for HPLC method development and validation.
Detailed Experimental Protocol
Instrumentation:
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
Chromatographic Conditions:
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 254 nm.
Injection Volume: 5 µL.
Gradient Program:
0-2 min: 10% B
2-15 min: 10% to 80% B
15-17 min: 80% B
17-17.1 min: 80% to 10% B
17.1-22 min: 10% B (Re-equilibration)
Sample Preparation:
Accurately weigh and dissolve the sample in 50:50 Acetonitrile:Water to a final concentration of 0.5 mg/mL.
Filter through a 0.45 µm syringe filter before injection.
Conclusion
This guide has detailed a systematic, comparative approach to developing a stability-indicating HPLC method for the purity analysis of 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. By grounding our experimental choices in the physicochemical properties of the analyte and leveraging a multi-faceted optimization strategy, we progressed from a generic starting point to a highly specific and robust final method. The comparison of different stationary phases highlighted the importance of exploring selectivities beyond standard C18, and the rigorous forced degradation study validated the method's fitness for purpose in a regulated environment. This science-based workflow ensures the generation of trustworthy data, a cornerstone of drug development and quality control.
References
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A Comparative Guide to the Crystal Structure Analysis of 5-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Complexes
Introduction: The Strategic Importance of the 7-Azaindoline Scaffold The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry and drug design. Its structure, being bio...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the 7-Azaindoline Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry and drug design. Its structure, being bioisosteric to both purine and indole, allows it to act as an effective hinge-binding motif for a multitude of protein kinases, which are crucial targets in oncology and inflammation research.[1][2] The strategic placement of nitrogen atoms in the bicyclic system facilitates bidentate hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP.[2] This has led to the development of numerous kinase inhibitors, including the FDA-approved melanoma drug Vemurafenib.[2]
This guide focuses on a specific, yet underexplored, derivative: 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine , or 5-iodo-7-azaindoline. The introduction of two key modifications—saturation of the pyrrole ring (the "dihydro" aspect) and the addition of an iodine atom—presents a unique opportunity for crystal engineering and the rational design of novel molecular complexes. The saturation alters the geometry from planar to a more three-dimensional shape, while the iodine atom introduces the potential for strong, directional halogen bonding.
While specific crystal structures for complexes of 5-iodo-7-azaindoline are not yet prevalent in public databases like the Cambridge Structural Database (CSD)[3], this guide will provide a comparative analysis based on the extensive crystallographic data of its parent compound, 7-azaindole, and other relevant iodo-substituted heterocycles. By understanding the crystal packing forces that govern these related structures, we can establish a predictive framework for researchers aiming to synthesize and crystallize novel complexes of this promising scaffold.
Structural Analysis: A Tale of Two Scaffolds and a Halogen Bond Donor
The crystallographic behavior of a molecule is dictated by its three-dimensional structure and the intermolecular forces it can exert. Here, we compare the foundational 7-azaindole with our target scaffold and analyze the profound impact of the iodo-substituent.
7-Azaindole vs. 7-Azaindoline: The Impact of Saturation
The primary difference between 7-azaindole and 7-azaindoline is the saturation of the C2-C3 bond in the five-membered ring. This seemingly minor change has significant structural consequences:
Planarity and Geometry: 7-azaindole is an aromatic, planar molecule. This planarity facilitates efficient π-π stacking interactions in the solid state, which often play a major role in crystal packing.[4] In contrast, the 2,3-dihydro (azaindoline) scaffold is non-planar, adopting a puckered envelope or twist conformation. This disrupts the potential for broad π-π stacking, forcing other intermolecular interactions to dominate the crystal lattice formation.
Hydrogen Bonding: Both scaffolds retain the key hydrogen bond donor (the N-H of the pyrrole/pyrroline ring) and acceptor (the pyridine nitrogen). In the crystal structure of 7-azaindole itself, molecules form unusual tetrameric units held together by a network of N-H···N hydrogen bonds.[5] This demonstrates the strength and directional preference of this interaction, which is expected to be a primary synthon in 7-azaindoline crystals as well.
The Role of the 5-Iodo Substituent: A Halogen Bonding Perspective
The introduction of an iodine atom at the 5-position is a deliberate strategic choice for crystal engineering. Iodine is a large, polarizable atom capable of forming strong, directional non-covalent interactions known as halogen bonds (XBs).
A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the lone pair of a nitrogen or oxygen atom.[6] In the context of our target molecule, the C-I bond is expected to be a potent halogen bond donor. This introduces a new, reliable supramolecular synthon that can compete with or complement the existing N-H···N hydrogen bond.
Competitive Interactions: The pyridine nitrogen is an excellent acceptor for both hydrogen and halogen bonds. Therefore, in the crystal lattice of a 5-iodo-7-azaindoline complex, a competition can arise. Will the pyridine nitrogen accept a hydrogen bond from a neighboring molecule's N-H group, or will it accept a halogen bond from a neighboring C-I group? The outcome dictates the final crystal packing arrangement.
Orthogonal Assembly: Hydrogen bonds and halogen bonds often have different geometric preferences. This can be exploited to build more complex and robust multi-dimensional networks. For instance, N-H···N hydrogen bonds might form one-dimensional chains, which are then linked into two- or three-dimensional structures via C-I···N halogen bonds.[7] This is a powerful tool for controlling solid-state architecture.
The diagram below illustrates the fundamental difference between the classic hydrogen bonding that dominates 7-azaindole chemistry and the competing hydrogen and halogen bonding interactions anticipated in 5-iodo-7-azaindoline systems.
Caption: Comparison of dominant intermolecular interactions.
Comparative Analysis of Known 7-Azaindole Complex Structures
To predict the behavior of 5-iodo-7-azaindoline, we can analyze the crystallographic data of known 7-azaindole complexes. These complexes reveal the preferred coordination modes and intermolecular interactions of the parent scaffold.
CSD Refcode/Complex
Coordination Mode
Key Intermolecular Interactions
Reference
[Pt(dmba)(aza-N1)(DMSO)]
Anionic 7-azaindolate coordinates to Platinum via the deprotonated pyrrole nitrogen (N1).
From the table, we observe two primary coordination modes for the 7-azaindole scaffold in metal complexes:
N7 Coordination: The neutral ligand typically binds through the more Lewis-basic pyridine nitrogen (N7).
N1 Coordination: Upon deprotonation, the resulting 7-azaindolate anion preferentially binds through the pyrrolic nitrogen (N1).
For the 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine scaffold, we can predict similar behavior. However, the introduction of the iodine atom at C5 could sterically influence the approach of ligands or co-formers to the N7 position. More importantly, in co-crystals with neutral organic molecules, the C5-I group will actively compete with the N1-H group to form contacts with hydrogen/halogen bond acceptors, leading to potentially novel and more complex supramolecular assemblies than the simple inversion dimers seen with many 7-azaindole derivatives.[9]
Experimental Protocol: From Synthesis to Structure
This section provides a comprehensive, self-validating workflow for the synthesis, crystallization, and structural analysis of a hypothetical complex, for instance, a co-crystal of 5-iodo-7-azaindoline with a pyridine-based co-former.
Part 1: Synthesis and Complexation
Synthesis of 5-iodo-7-azaindoline:
Rationale: Direct iodination of 7-azaindoline can be challenging due to the electron-rich nature of the ring. A common and reliable method is the iodination of the more stable 7-azaindole parent, followed by reduction.
Step 1 (Iodination): React 7-azaindole with an iodinating agent like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) in a suitable solvent (e.g., DMF or CH₂Cl₂).[11][12] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Purify the resulting 5-iodo-7-azaindole via column chromatography.
Step 2 (Reduction): Reduce the 5-iodo-7-azaindole to 5-iodo-7-azaindoline. A standard method is catalytic hydrogenation using H₂ gas and a catalyst like Pd/C. An alternative is a chemical reduction using a reagent like triethylsilane in trifluoroacetic acid.[13]
Validation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Co-crystallization:
Rationale: Co-crystals are formed by combining stoichiometric amounts of two or more neutral components. The choice of co-former is critical. A molecule with a strong hydrogen bond acceptor, like 4,4'-bipyridine, is a good candidate to interact with both the N-H and C-I groups.
Step 1: Dissolve equimolar amounts of 5-iodo-7-azaindoline and the chosen co-former in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane).
Step 2: Gently warm the solution to ensure complete dissolution.
Step 3: Allow the solution to cool slowly to room temperature, followed by further cooling or slow evaporation to promote crystal growth. Other techniques like vapor diffusion or liquid-liquid diffusion can also be employed.
Part 2: Single-Crystal X-ray Diffraction (SCXRD) Workflow
The definitive method for elucidating the three-dimensional structure of a crystalline material is Single-Crystal X-ray Diffraction (SCXRD).[14][15]
Caption: Standard workflow for small-molecule single-crystal X-ray diffraction.
Detailed Steps:
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope.[15] It is mounted on a loop and flash-cooled to a low temperature (e.g., 100 K) to minimize thermal motion and radiation damage.
Data Collection: The crystal is exposed to a monochromatic X-ray beam (commonly Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.5418 Å).[16] As the crystal is rotated, a series of diffraction patterns are collected on a detector.
Structure Solution and Refinement: The collected data are processed to yield a set of reflection intensities. Software is used to solve the "phase problem" and generate an initial electron density map, from which an atomic model is built.[15] This model is then refined iteratively against the experimental data to improve its accuracy, minimizing the difference between observed and calculated structure factors.
Validation: The final structure is validated using metrics like the R-factor (R1) and by checking for inconsistencies using tools like checkCIF. The resulting CIF (Crystallographic Information File) contains all information about the structure and the experiment.
Conclusion
The crystal structure analysis of 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine complexes represents a frontier in the study of this important pharmaceutical scaffold. While direct experimental data remains forthcoming, a comparative approach provides powerful predictive insights for researchers. The interplay between the non-planar 7-azaindoline core and the potent halogen-bonding capability of the 5-iodo substituent creates a rich landscape for crystal engineering. The disruption of traditional π-π stacking by the saturated ring, combined with the introduction of the C-I···N synthon as a competitor to classic N-H···N hydrogen bonding, opens the door to novel supramolecular architectures with potentially enhanced physicochemical properties. The experimental workflows detailed herein provide a robust roadmap for the synthesis, crystallization, and definitive structural characterization of these exciting new materials.
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NIH HPC. (n.d.). Cambridge Structural Database/WebCSD. Available at: [Link]
Huang, H., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o650. Available at: [Link]
Cambridge Crystallographic Data Centre. (2024). CCDC 2339705: Experimental Crystal Structure Determination. University of Otago Institutional Repository. Available at: [Link]
Cambridge Crystallographic Data Centre. (2025). CCDC 2456681: Experimental Crystal Structure Determination. Iowa Research Online. Available at: [Link]
Quora. (2018). Why do we use iodine crystals in thin layer chromatography? How does it help?. Available at: [Link]
Zhang, G., et al. (2009). 2-Iodo-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1428. Available at: [Link]
Huang, H., et al. (2013). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o118. Available at: [Link]
Seredyuk, M., et al. (2026). Crystal structure and Hirshfeld surface analysis of 3-(3,5-dimethoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]. Acta Crystallographica Section E: Crystallographic Communications, 82(Pt 1), 101-106. Available at: [Link]
PubChem. (n.d.). 5-Iodouracil. PubChem Compound Summary for CID 69672. Available at: [Link]
A Comparative Benchmarking Guide to Cross-Coupling Reactions of 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Introduction: The Significance of the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Scaffold in Modern Drug Discovery The 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindoline, represents a privileged heterocyclic s...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Scaffold in Modern Drug Discovery
The 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindoline, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to endogenous biomolecules and its capacity for versatile functionalization have positioned it as a cornerstone for the development of novel therapeutics. The strategic introduction of diverse molecular fragments to this core structure via cross-coupling reactions is a pivotal step in the synthesis of new chemical entities with potential biological activity. This guide provides a comprehensive technical comparison of the most prevalent palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—for the functionalization of the 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine intermediate. By presenting a critical analysis of reaction yields, optimal conditions, and mechanistic considerations, we aim to equip researchers in drug development with the practical insights necessary to navigate the synthesis of novel 7-azaindoline derivatives.
The Starting Material: Synthesis of 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
A reliable and efficient synthesis of the starting material is paramount for any successful drug discovery campaign. While the direct iodination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a feasible route, an alternative and often more accessible pathway involves the bromination of the parent heterocycle followed by a potential Finkelstein reaction or direct use of the bromo-analogue in subsequent cross-coupling reactions. For the purpose of this guide, we will consider the reactivity of the 5-iodo derivative, which is generally expected to exhibit higher reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo counterpart.
A common method for the synthesis of the related 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves the treatment of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.
Comparative Analysis of Cross-Coupling Methodologies
The choice of cross-coupling reaction is dictated by the desired functionality to be introduced at the 5-position of the 7-azaindoline core. Below, we benchmark the performance of four key palladium-catalyzed reactions, drawing upon established protocols for similar heterocyclic systems to propose optimized conditions for our target substrate.
The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of biaryl and vinyl-substituted heterocycles. The reaction's tolerance of a broad range of functional groups makes it particularly attractive for the late-stage functionalization of complex molecules.
General Reaction Scheme:
Discussion of Expected Performance and Causality of Experimental Choices:
For the Suzuki coupling of 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, high yields are anticipated due to the high reactivity of the C-I bond. The choice of catalyst, ligand, and base is critical for achieving optimal results. A common and effective catalytic system for such transformations is Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ with a phosphine ligand such as SPhos or XPhos. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The use of a carbonate base like K₂CO₃ or Cs₂CO₃ in a mixed solvent system such as dioxane/water is a standard practice that promotes the transmetalation step.
Illustrative Experimental Protocol (Adapted from similar systems):
To a solution of 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and the corresponding boronic acid (1.2 eq) in a 3:1 mixture of dioxane and water, is added K₂CO₃ (3.0 eq). The mixture is degassed with argon for 15 minutes, followed by the addition of PdCl₂(dppf) (0.1 eq). The reaction is then heated to 70 °C for 22 hours under a nitrogen atmosphere. After completion, the reaction is worked up by dilution with ethyl acetate and washing with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
Table 1: Representative Suzuki-Miyaura Coupling Reactions on a Related 5-bromo-7-azaindole Scaffold [1]
Coupling Partner
Product
Yield (%)
Phenylboronic acid
5-Phenyl-derivative
Excellent
4-Methoxyphenylboronic acid
5-(4-Methoxyphenyl)-derivative
Excellent
4-Fluorophenylboronic acid
5-(4-Fluorophenyl)-derivative
Excellent
Thiophene-2-boronic acid
5-(Thiophen-2-yl)-derivative
Excellent
Pyridine-3-boronic acid
5-(Pyridin-3-yl)-derivative
Excellent
Note: The yields are reported as "excellent" in the source, suggesting high conversion for the bromo-analogue, which implies that the iodo-analogue should react with similar or greater efficiency.
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for the formation of C-N bonds. This reaction is particularly valuable for the introduction of primary and secondary amines, as well as other nitrogen-containing functional groups.
General Reaction Scheme:
Discussion of Expected Performance and Causality of Experimental Choices:
The Buchwald-Hartwig amination of 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a highly promising transformation. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands such as XPhos, RuPhos, and BrettPhos often providing the best results. These ligands facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex. The reaction is usually conducted in an aprotic polar solvent such as toluene, dioxane, or THF.
Illustrative Experimental Protocol (Adapted from similar systems):
An oven-dried Schlenk tube is charged with 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the amine (1.2 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq), a suitable ligand (e.g., XPhos, 0.04 eq), and NaOtBu (1.4 eq). The tube is evacuated and backfilled with argon. Anhydrous toluene is then added, and the reaction mixture is heated to 80-110 °C until the starting material is consumed. [2][3]The reaction is then cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.
Table 3: Representative Buchwald-Hartwig Amination Reactions on Related Heterocyclic Halides
Heteroaryl Halide
Amine
Catalyst System
Base
Yield (%)
4-Chloro-7-azaindole derivative
Secondary amine
Pd₂(dba)₃ / RuPhos
NaOtBu
76
Bromoindoles
Aminoindoles
Pd₂(dba)₃ / XPhos
K₃PO₄
Good
3-Iodopyridine
Aniline
Ni(acac)₂
K₃PO₄
86
Note: The table presents data from related systems to illustrate the general applicability and expected high efficiency of the Buchwald-Hartwig amination.
[4][5]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction provides a powerful method for the arylation of alkenes, leading to the formation of substituted olefins. This reaction is highly valuable for the synthesis of complex molecular architectures.
General Reaction Scheme:
Discussion of Expected Performance and Causality of Experimental Choices:
The Heck reaction with 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is expected to proceed readily, particularly with electron-deficient alkenes such as acrylates and styrenes. A common catalyst for this transformation is Pd(OAc)₂ in the presence of a phosphine ligand like PPh₃ or P(o-tol)₃. The choice of base is important, with inorganic bases like K₂CO₃ or organic bases such as triethylamine being commonly used. The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile at elevated temperatures. The regioselectivity of the addition to the alkene is generally controlled by steric factors, with the aryl group adding to the less substituted carbon of the double bond.
Illustrative Experimental Protocol (Adapted from similar systems):
A mixture of 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the alkene (1.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq) in anhydrous DMF is heated to 100-120 °C under a nitrogen atmosphere. [6][7]The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.
Table 4: Representative Heck Coupling Reactions on a Related Azaindole Scaffold
[6]
Note: The yields are reported as "fair" in the source, suggesting that while the reaction is feasible, optimization may be required to achieve high conversions.
Diagram 4: Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Best Practices and Troubleshooting
Inert Atmosphere: For most palladium-catalyzed cross-coupling reactions, maintaining an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst deactivation and unwanted side reactions, particularly for the Sonogashira and Buchwald-Hartwig reactions.
Solvent and Reagent Purity: The use of dry, degassed solvents and high-purity reagents is essential for reproducible and high-yielding reactions.
Ligand Screening: If yields are suboptimal, screening a panel of phosphine or N-heterocyclic carbene (NHC) ligands is often the most effective way to improve the reaction outcome.
Base Selection: The choice of base can significantly impact the reaction. For Suzuki couplings, milder bases are often sufficient, while Buchwald-Hartwig aminations typically require stronger, non-nucleophilic bases.
Temperature Optimization: Reaction temperature is a critical parameter. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side product formation. Careful optimization is key.
Dehalogenation: A common side reaction is the reduction of the aryl halide to the corresponding arene. This can sometimes be suppressed by adjusting the ligand, base, or solvent.
Conclusion
The functionalization of the 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine scaffold through palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the synthesis of novel compounds with significant potential in drug discovery. While direct experimental data for this specific substrate is limited in the current literature, by drawing parallels with closely related heterocyclic systems, we can confidently predict that Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions are all viable and effective methods for its elaboration. The choice of a specific cross-coupling reaction will be dictated by the desired target structure, and careful optimization of the reaction conditions, particularly the choice of ligand and base, will be paramount in achieving high yields and purity. This guide provides a solid foundation for researchers to embark on the synthesis of novel 7-azaindoline derivatives and to accelerate the discovery of new therapeutic agents.
References
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules, 23(10), 2673. Available at: [Link]
Synthesis of 2,3-Disubstituted 5-Iodo-1H-pyrrolo[2,3-b]pyridines via Fischer Cyclization. (2025). Molbank, 2025(3), M1369. Available at: [Link]
Buchwald–Hartwig amination. In Wikipedia. Retrieved February 15, 2026, from [Link]
Diindolylamine Preparation and Stability Investigations. (2015). The Journal of Organic Chemistry, 80(23), 11849–11857. Available at: [Link]
Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (2005). Arkivoc, 2005(5), 186-197. Available at: [Link]
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved February 15, 2026, from [Link]
Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds. (2021). Chemical Science, 12(45), 15155–15161. Available at: [Link]
Sonogashira mediated synthesis of 5-nitro-7-azaindole.[2] ResearchGate. Retrieved February 15, 2026, from [Link]
The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(41), 14460-14498. Available at: [Link]
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). The Journal of Organic Chemistry, 87(14), 9036–9047. Available at: [Link]
A General Strategy for the Construction of Functionalized Azaindolines via Domino Palladium-Catalyzed Heck Cyclization/Suzuki Coupling. (2017). Organic Letters, 19(13), 3536–3539. Available at: [Link]
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. (2021, July 27). [Video]. YouTube. [Link]
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega, 8(8), 7935–7946. Available at: [Link]
Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors. (2015). U.S. Patent No. 8,946,245. U.S. Patent and Trademark Office. Available at: [Link]
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules, 23(10), 2673. Available at: [Link]
Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions. (2022). RSC Advances, 12(45), 29517–29526. Available at: [Link]
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 258–282. Available at: [Link]
Rapid construction of tricyclic tetrahydrocyclopentap[4][6]yrrolo[2,3-b]pyridine via isocyanide-based multicomponent reaction. (2024). Beilstein Journal of Organic Chemistry, 20, 1146–1154. Available at: [Link]
Sonogashira Coupling. In Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
The Intramolecular Heck Reaction. (2004). Macmillan Group Meeting. Available at: [Link]
Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. (2016). Organic Letters, 18(13), 3250–3253. Available at: [Link]
Pyrrolo[2,3-b]pyridine compounds and their use in the treatment of cancer. (2018). U.S. Patent Application No. 15/516,983.
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters, 10(11), 1545–1551. Available at: [Link]
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. (2022). Organic & Biomolecular Chemistry, 20(10), 2056-2060. Available at: [Link]
Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. (2013). Tetrahedron Letters, 54(42), 5664-5667. Available at: [Link]
Synthesis and antifungal activity of 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives as pyruvate dehydrogenase complex E1 inhibitors. (2015). Bioorganic & Medicinal Chemistry, 23(7), 1536–1544. Available at: [Link]
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Synthesis and Characterization of Pyrrole, Pyridine and Pyrazoline Derivatives: Biological Activity against Leishmania Tropica, Human Lymphocytes, and Molecular Docking Study. (2025). Jordan Journal of Pharmaceutical Sciences, 18(4), 1017–1046. Available at: [Link]
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A Senior Application Scientist's Guide to the Proper Disposal of 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
As researchers and drug development professionals, our work inherently involves the responsible management of chemical compounds from synthesis to disposal. The handling of novel or specialized reagents like 5-iodo-2,3-d...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our work inherently involves the responsible management of chemical compounds from synthesis to disposal. The handling of novel or specialized reagents like 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine demands a rigorous, safety-first approach. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established laboratory safety principles and regulatory compliance. Our objective is to ensure personnel safety, environmental protection, and the integrity of our research operations.
Foundational Principle: Hazard Identification and Conservative Assessment
Proper disposal begins with a thorough understanding of the chemical's potential hazards. For 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, a specific Safety Data Sheet (SDS) may not always be readily available. In such cases, a conservative assessment based on its structural components is the most responsible course of action.
Halogenated Organic Compound : The presence of iodine classifies this molecule as a halogenated organic compound. Halogenated wastes are treated as a distinct, more hazardous category than non-halogenated wastes due to their potential to form persistent organic pollutants and require specialized disposal methods, often at a higher cost.[1][2]
Pyrrolo-Pyridine Core : The heterocyclic pyrrolo-pyridine core is structurally related to compounds that can exhibit biological activity and associated toxicity. Analogs such as pyridine are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[3][4][5] A chloro-iodo-pyrrolo-pyridine derivative is classified as a skin, eye, and respiratory irritant with acute toxicity.[6]
Organo-iodide : Iodine-containing organic molecules can sometimes interfere with thyroid function through prolonged or repeated exposure.[7]
Table 1: Inferred Hazard Profile
Hazard Category
Basis for Assumption
Recommended Precaution
Acute Toxicity
Pyridine and substituted pyrrolo-pyridine analogs are known to be harmful.[3][4][6]
Avoid ingestion, inhalation, and skin contact.
Skin/Eye Irritation
Common hazard for nitrogen-containing heterocycles and halogenated compounds.[6][8]
Halogenated organic compounds can be persistent and harmful to aquatic life.[1][7]
Prevent release to drains and the environment.
| Reactivity | Stable under normal conditions, but may react with strong oxidizing agents.[6] | Segregate from incompatible chemicals. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps from the point of generation to final disposal. This workflow is designed to be a self-validating system, ensuring that each step reinforces safety and compliance.
The single most critical step is the proper segregation of waste. Never mix halogenated waste with non-halogenated waste.[2][10]
Causality : Mixing these waste streams complicates the final disposal process, which is often high-temperature incineration.[11] Halogenated compounds require specific scrubber systems to neutralize acidic gases (like hydrogen iodide) produced during combustion. Cross-contamination increases the volume of waste that must undergo this more complex and expensive treatment.[2] Furthermore, mixing incompatible chemicals can lead to dangerous reactions.[12]
Select a dedicated and appropriate waste container.
Container Selection : Use a sturdy, leak-proof container with a tight-sealing screw cap that is chemically compatible with the waste.[10][13][14] For liquid waste, this is typically a high-density polyethylene (HDPE) carboy.
Labeling : Proper labeling is a legal requirement and a critical safety communication tool.[2][12] Before adding any waste, affix a completed hazardous waste label.[10] The label must include:
The words "Hazardous Waste".
The full, unabbreviated chemical name: "Waste 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine". If in a solution, list all components and their approximate percentages.
Clear identification of the hazards (e.g., "Toxic," "Irritant") and corresponding GHS pictograms.
The accumulation start date (the date the first drop of waste is added).
Your name, laboratory, and contact information.
Store the waste container safely within the laboratory pending pickup.
Location : Store the container in a designated SAA, such as a ventilated cabinet for chemical waste.[2]
Secondary Containment : All liquid hazardous waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential spills.[14][15]
Container Status : Keep the waste container securely closed at all times, except when you are actively adding waste.[10][15] This prevents the release of volatile vapors and protects against spills.
Any disposable item that comes into direct contact with 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is also considered hazardous waste.
Protocol : Collect contaminated gloves, weigh paper, pipette tips, and silica gel in a dedicated, clearly labeled container.[13] A common practice is to use a plastic pail lined with a clear plastic bag.[2][13]
Labeling : The container must be labeled as "Solid Hazardous Waste" with the names of the chemical contaminants.
An empty container that held this compound is not regular trash. The residue must be managed as hazardous waste.
Procedure : For acutely hazardous materials, regulations often require that the container be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) to remove the residue.[15]
Crucial Point : The solvent rinseate generated from this cleaning process is itself a hazardous waste and must be collected in the appropriate halogenated liquid waste container.[15] Only after proper rinsing and defacing all original labels can the container be discarded as regular trash or recycled.[15]
Laboratory-generated hazardous waste must never be disposed of via sink drains, evaporation in a fume hood, or in the regular trash.[14][15]
Action : Once the waste container is nearly full (no more than 90% capacity) or reaches your institution's time limit for accumulation, arrange for a pickup.[1]
Responsibility : This service must be performed by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[14][16] These professionals will ensure the waste is transported to a permitted facility for final destruction, typically via controlled high-temperature incineration.[11]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
Caption: Disposal workflow for 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
References
PENTA. (2024).
ChemSupply Australia. (2024).
INDOFINE Chemical Company, Inc. (2026).
Echemi. (n.d.).
Vanderbilt University Medical Center. (n.d.).
Sigma-Aldrich. (2025).
Santa Cruz Biotechnology, Inc. (2025). (+)
Braun Research Group. (n.d.).
University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
Abdel-Ghani, N. T., El-Chaghaby, G. A., & Helal, F. S. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
Personal protective equipment for handling 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Topic: Personal protective equipment for handling 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist. [1] Chemical In...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal protective equipment for handling 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Audience: Researchers, scientists, and drug development professionals.[1]
Role: Senior Application Scientist.
[1]
Chemical Intelligence & Hazard Profiling
Compound Identity: 5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Synonyms: 5-iodo-7-azaindoline
CAS (Analogous): 898746-50-4 (Aromatic parent); Specific dihydro-CAS often proprietary/unlisted in public catalogs.[1]
As a Senior Application Scientist, I must clarify a critical structural distinction: this is a 2,3-dihydro analog (an indoline), not the fully aromatic indole. While structurally related to the common 7-azaindole scaffold used in kinase inhibitor discovery, the saturation at the C2-C3 bond alters its stability profile.[1]
The "Black Box" Hazard Assessment:
Because specific toxicological data for this exact intermediate is often sparse, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) of halogenated azaindolines:
Hazard Category
H-Code (Extrapolated)
Mechanistic Insight
Acute Toxicity
H302 (Harmful if swallowed)
Nitrogen heterocycles are biologically active; the iodine substituent increases lipophilicity, potentially enhancing bioavailability and skin absorption.[1]
Skin/Eye Irritation
H315 / H319
The basic nitrogen (pyridine ring) can form local hydroxides on moist mucous membranes, causing chemical irritation.[1][2]
Respiratory
H335 (STOT SE 3)
Fine crystalline powders of this class are potent respiratory irritants.[2]
Reactivity
Deiodination Risk
Unlike the stable aromatic parent, the dihydro core is more susceptible to oxidation.[2] Iodine-carbon bonds can cleave under acidic or photolytic conditions, releasing free iodine (), a corrosive sensitizer.[1]
PPE Architecture: Defense in Depth
Do not rely on a "one-size-fits-all" approach.[1] Your PPE choice depends entirely on the solvent matrix used during handling.
A. Hand Protection (The Critical Failure Point)
The Risk: 5-iodo-7-azaindoline is a solid, but once dissolved, the solvent drives permeation.[1]
Protocol:Double Gloving or Laminate (Silver Shield®).
Logic: Chlorinated solvents (DCM) permeate standard nitrile in <2 minutes.[1][2] The dissolved iodinated compound will be carried through the glove barrier and absorbed into the skin.[2]
Specific Recommendation: Inner layer: 4-mil Nitrile (white/blue).[1] Outer layer: 8-mil Nitrile (purple/orange) or Laminate liners.[1]
Standard: Chemical Splash Goggles (ANSI Z87.1+).[2]
Prohibited: Safety glasses with side shields are insufficient for handling fine powders of iodinated heterocycles, as static charge can attract dust around the lens.[2]
Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
Secondary (If hood unavailable): N95 or P100 particulate respirator.[2]
Warning: Do not use N95s for solutions in organic solvents; they do not filter vapors.[2]
Operational Protocols: Step-by-Step
Phase 1: Receipt & Inspection
Visual Check: The compound should be an off-white to beige solid.[2] A brown/purple tint indicates iodine release due to improper storage (light/heat exposure).
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The dihydro core is oxidation-sensitive.[1]
Phase 2: Weighing (The High-Risk Step)
Static electricity is the primary vector for contamination with halogenated heterocycles.[1]
Setup: Place balance inside the fume hood.
Static Control: Use an anti-static gun or ionizing bar on the spatula and weigh boat.[2] Iodinated compounds are heavy but "sticky" due to polarizability.
Transfer: Use a glass or stainless steel spatula. Avoid plastic, which generates static.
Phase 3: Reaction Setup & Quenching
Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosolization.[2]
Light Protection: Wrap the reaction vessel in aluminum foil. The C-I bond is photolabile; protecting it prevents radical formation and side reactions.
Spill Cleanup (Iodine Specific):
If the powder is brown (free iodine present), treat the spill area with 10% Sodium Thiosulfate solution.[1] This reduces volatile
(purple/corrosive) to water-soluble Iodide (), which is safer to wipe up.[1]
Visualized Decision Logic
Diagram 1: PPE Selection & Handling Workflow
This logic gate ensures you select the correct protection based on the physical state of the chemical.[2]
Caption: Decision matrix for PPE selection based on physical state and solvent compatibility.
Diagram 2: Emergency Response (Spill)
Standard spill kits fail against iodine release.[2] Use this reductive quenching workflow.
Caption: Chemical specific spill response. Sodium Thiosulfate neutralizes corrosive iodine vapors.[1][2]
Segregation: Dispose of in the Halogenated Organic Waste stream.[2]
Why? High temperature incineration of halogenated compounds generates acidic gases (HI, HCl).[1][2] Facilities must use scrubbers.[3] Mixing this with non-halogenated waste bypasses these controls, violating EPA/local regulations.
Container Labeling: Explicitly list "Iodinated Heterocycle" on the tag. This alerts waste technicians to the potential for heavy metal-like density and iodine vapor generation.[1]
References
PubChem. Compound Summary: 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole).[1] National Library of Medicine. [1]
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (2011). [1]
Ansell Healthcare. Chemical Permeation & Degradation Resistance Guide (8th Ed).[2] (Technical data on nitrile permeation against chlorinated solvents).
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[2][1]